The table below summarizes the core chemical and physical characteristics of N-Butanoyl-DL-homoserine lactone.
| Property | Specification |
|---|---|
| CAS Number | 98426-48-3 [1] [2] [3] |
| Synonyms | (Rac)-C4-HSL, N-Butyryl-DL-homoserine lactone, N-[Tetrahydro-2-oxo-3-furanyl]-butanamide [1] [2] [3] |
| Molecular Formula | C8H13NO3 [1] [2] [4] |
| Molecular Weight | 171.19 g/mol [1] [2] [4] |
| Purity | ≥97% - 99.43% (varies by supplier and batch) [1] [4] [3] |
| Appearance | White to off-white solid [1] |
| Solubility | Soluble in DMSO (e.g., 100 mg/mL) and water [1] [4] |
| Storage | -20°C for long-term storage (powder); solutions in DMSO stored at -80°C [1] [4] |
This compound ((Rac)-C4-HSL) is a racemic mixture of the D- and L-enantiomers of N-butanoyl-homoserine lactone. The L-form (N-Butanoyl-L-homoserine lactone, C4-HSL or BHL) is the native signaling molecule produced by bacteria [1] [5].
Researchers utilize this compound and its enantiomers in various scientific contexts:
| Application Area | Specific Use |
|---|---|
| Quorum Sensing & Virulence Research | Studying mechanisms of bacterial communication, biofilm formation, and virulence factor production in pathogens like P. aeruginosa [1] [6]. |
| Antibacterial & Anti-biofilm Strategies | Developing Quorum Sensing Inhibitors (QSIs); the compound itself is noted to have antibacterial and anti-biofilm activity [1]. |
| Antibody-Drug Conjugates (ADCs) | Acting as a cleavable linker in the synthesis of ADCs, connecting a cytotoxic drug to a targeting antibody [1] [4]. |
| Interkingdom Signaling | Investigating the effects of bacterial AHL signals on host organisms, such as plants, which can alter root growth and gene expression [8]. |
For researchers working with this compound, here are methodologies for key assays as cited in the literature.
1. Reporter Gene Assay for RhlR Activity This cell-based assay is used to identify RhlR agonists or antagonists [5].
2. Biofilm Inhibition Assay This assay evaluates the effect of compounds on P. aeruginosa biofilm formation [7].
3. LC-MS/MS Analysis of QS Molecules This method is used for the sensitive and simultaneous quantification of multiple quorum sensing molecules, including C4-HSL, from complex samples like plasma [9].
The table below summarizes the primary biological functions of C4-HSL across different biological systems.
| Biological System | Primary Function / Effect | Key Findings / Mechanism | Quantitative Data / Concentration |
|---|---|---|---|
| Bacteria (Gram-negative) | Quorum Sensing Signal [1] [2] | Activates the LuxR-type receptor RhlR in Pseudomonas aeruginosa, leading to population-wide coordination of gene expression [1]. | Used in experiments at 0.5 - 2 µM to enhance anaerobic digestion [3] [4]. |
| Bacteria (Gram-positive) | Virulence Gene Modulation [5] | Inhibits the agr quorum-sensing system in Staphylococcus aureus, reducing exotoxin production but enhancing protein A expression [5]. | Effects observed at sub-growth-inhibitory concentrations [5]. |
| Plants | Root Growth & Stress Tolerance [6] | Induces cytosolic Ca²⁺ elevation in Arabidopsis thaliana root cells, promoting root elongation and enhancing tolerance to high salt concentrations [6]. | Induces Ca²⁺ influx at 10 µM [6]. |
| Mammalian Hosts | Immune Response & Interkingdom Signaling [2] | Can be detected in human plasma during infection [7]. Potential interaction with host receptors like PPARγ and T2R38, potentially modulating immune responses [2]. | Peak plasma concentration of a related AHL (3-OH-C12-HSL) reported at 1.5 ng/mL [7]. |
| Anaerobic Digestion | Process Enhancement [3] [4] | Improves Chemical Oxygen Demand (COD) removal rate, stimulates secretion of extracellular polymeric substances (EPS), and enhances specific methanogenic activity (SMA) of anaerobic granular sludge [4]. | Addition of 2 µM C4-HSL increased SMA [4]. |
This cell-based assay quantifies C4-HSL activity as an agonist or antagonist of the RhlR receptor in P. aeruginosa [1].
This protocol examines how C4-HSL affects virulence regulation in the Gram-positive bacterium S. aureus [5].
This method detects and quantifies C4-HSL and other QS molecules in complex biological samples like human plasma [7].
The following diagram illustrates the primary signaling pathways mediated by C4-HSL across different biological contexts.
C4-HSL mediates diverse signaling pathways in bacteria, mammalian hosts, and plants.
AHLs are signaling molecules with a homoserine lactone ring and a variable acyl side chain (typically 4-18 carbons) [1]. This structure allows AHLs to facilitate bacterial communication and coordinate group behaviors.
The table below summarizes the fundamental characteristics of AHLs:
| Characteristic | Description |
|---|---|
| Core Structure | Homoserine lactone ring + acyl side chain [1] |
| Role in QS | Type I auto-inducers; diffuse in environment; regulate gene expression based on population density [1] |
| Regulated Behaviors | Virulence factor production, biofilm formation, toxin secretion, motility, metabolism, iron uptake, and conjugation [1] [2] |
| Synthesis & Reception | Synthesized by LuxI-type synthases; detected by cytoplasmic LuxR-type receptor/transcription factors [1] |
| Quorum Quenching | Degradation of AHL signals via lactonases (hydrolyze lactone ring) or acylases (cleave amide bond) [1] |
Different AHLs, defined by their acyl chain length and substitutions, have distinct biological activities and are associated with specific bacterial species.
The table below summarizes several well-studied AHLs:
| AHL Molecule | Full Name | Common Producing Bacteria | Key Functions & Impacts |
|---|---|---|---|
| 3-oxo-C12-HSL | N-(3-oxododecanoyl)-L-homoserine lactone | Pseudomonas aeruginosa [1] | Key virulence regulator; modulates host immune responses; disrupts epithelial cell junctions [1] |
| C4-HSL | N-butyryl-homoserine lactone | Pseudomonas aeruginosa [1] | Regulates virulence factors in conjunction with 3-oxo-C12-HSL [1] |
| C6-HSL | N-hexanoyl-L-homoserine lactone | Pantoea ananatis, others in mixed consortia [3] [2] | Stimulates anammox bacterial activity; promotes nitrifying sludge adhesion; detected in sand fly gut bacteria [3] [2] |
| C8-HSL | N-octanoyl-L-homoserine lactone | Sphaerotilus natans, anammox consortia [4] [3] | Induces filamentous sludge bulking; stimulates anammox bacteria; enhances resistance of ammonia-oxidizing microbes [4] [3] |
This protocol is for detecting AHLs in bacterial supernatants and cell contents [2].
This method tests how exogenous AHLs affect microbial function under stress [3].
The following diagrams, created with Graphviz, illustrate the core AHL signaling mechanism and a standard experimental workflow.
Core AHL quorum sensing mechanism with LuxI/LuxR components.
General workflow for AHL detection and functional analysis.
AHL research is advancing knowledge and inspiring new therapies:
Bacterial quorum sensing (QS) represents a sophisticated cell-cell communication system that enables bacterial populations to synchronize gene expression in response to cell density through the production, detection, and response to extracellular signaling molecules called autoinducers. In the opportunistic human pathogen Pseudomonas aeruginosa, QS regulates approximately 10% of the genome, including genes controlling virulence factor production, biofilm formation, antibiotic synthesis, and host immune evasion [1]. The RhII/RhlR system constitutes one of the primary QS circuits in P. aeruginosa, working in concert with the LasI/LasR system and the Pqs system to establish a complex regulatory hierarchy that coordinates virulence [1].
The RhII enzyme (EC 2.3.1.184) specifically catalyzes the formation of N-butanoyl-L-homoserine lactone (BHL), also known as C4-HSL, which serves as the primary signaling molecule for the RhlR receptor. Upon reaching a threshold concentration, BHL binds to its cognate receptor RhlR, forming an active complex that functions as a transcription factor to regulate expression of multiple virulence genes, including those involved in rhamnolipid production, hydrogen cyanide synthesis, and pyocyanin production [1]. The central role of RhII and BHL in P. aeruginosa pathogenicity makes this system an attractive target for developing novel anti-infective therapies that specifically disrupt virulence without imposing the strong selective pressures associated with conventional antibiotics [2] [1].
RhII belongs to the LuxI-type synthase family and is classified as an acyl-homoserine-lactone synthase (EC 2.3.1.184) according to the Enzyme Commission nomenclature [3]. This enzyme family utilizes a conserved catalytic mechanism to generate N-acyl homoserine lactone signaling molecules through the conjugation of specific acyl chains with S-adenosyl-L-methionine (SAM)-derived homoserine lactone moieties. The systematic name for this enzyme is acyl-(acyl-carrier protein):S-adenosyl-L-methionine acyltranserase (lactone-forming, methylthioadenosine-releasing), reflecting its unique bi-substrate reaction mechanism [3].
RhII demonstrates remarkable substrate specificity despite the structural similarities among various AHL synthases. The enzyme exhibits highest catalytic efficiency toward n-butanoyl-CoA and n-hexanoyl-CoA as acyl chain donors, producing BHL and N-hexanoyl-L-homoserine lactone (HHL) respectively [4]. Notably, RhII cannot utilize acetyl-CoA, malonyl-CoA, n-octanoyl-CoA, n-decanoyl-CoA, DL-β-hydroxybutanoyl-CoA, crotonoyl-CoA, or N-acetyl-S-3-oxobutanoylcysteamine (a chemical mimic for 3-oxobutanoyl-CoA) as substrates, indicating strict recognition of medium-chain-length (C4-C6) unsubstituted acyl groups [4]. The catalytic efficiency of RhII-driven BHL biosynthesis is significantly enhanced by the presence of NADPH in the reaction mixture, though the precise mechanistic role of this cofactor requires further elucidation [4].
While the search results don't provide explicit structural data for RhII, they indicate that LuxI-type homologs like EsaI and LasI have been crystallized and characterized [3]. These enzymes typically share a conserved α/β hydrolase fold and critical active site residues that facilitate the nucleophilic attack of the SAM amine group on the carbonyl carbon of the acyl-thioester substrate. The active site architecture likely contains specific pockets that accommodate the medium-chain acyl group while excluding longer or functionally substituted chains, explaining the observed substrate specificity [4] [3].
Table 1: Classification and Biochemical Properties of RhII Enzyme
| Property | Description |
|---|---|
| Systematic Name | Acyl-(acyl-carrier protein):S-adenosyl-L-methionine acyltranserase (lactone-forming, methylthioadenosine-releasing) |
| EC Number | 2.3.1.184 |
| Gene Name | rhlI |
| Protein Family | LuxI-type acyl-homoserine lactone synthase |
| Native Substrates | S-adenosyl-L-methionine (SAM) + n-butanoyl-CoA or n-hexanoyl-CoA |
| Primary Products | N-butanoyl-L-homoserine lactone (BHL) or N-hexanoyl-L-homoserine lactone (HHL) + 5'-methylthioadenosine (MTA) |
| Cofactors | NADPH enhances reaction efficiency |
| Substrate Specificity | Strict specificity for C4-C6 acyl-CoA chains; cannot utilize shorter, longer, or modified acyl groups |
The RhII-catalyzed biosynthesis of BHL proceeds through a bi-substrate reaction mechanism that couples two primary substrates: S-adenosyl-L-methionine (SAM) and an acyl-chain donor (specifically n-butanoyl-CoA for BHL production) [4] [3]. The reaction occurs in a single enzymatic step that involves nucleophilic attack of the secondary amine of SAM on the thioester carbonyl carbon of n-butanoyl-CoA, followed by lactonization and release of 5'-methylthioadenosine (MTA) as a byproduct [3]. This concerted mechanism results in the formation of the characteristic homoserine lactone ring conjugated to the four-carbon butanoyl chain at the nitrogen position.
Experimental evidence confirms that SAM serves as the natural substrate for the homoserine lactone moiety in RhII-catalyzed reactions, rather than free homoserine lactone or homoserine [4]. This was demonstrated through in vitro assays showing that purified RhII could utilize SAM, but not homoserine lactone or homoserine, for BHL synthesis when provided with appropriate acyl-CoA substrates. Furthermore, homoserine lactone could not be detected in cytoplasmic extracts of E. coli, supporting SAM as the physiological precursor [4]. The reaction proceeds without requirement for additional cofactors, though the presence of NADPH significantly enhances reaction efficiency through mechanisms that remain partially characterized [4].
The biosynthesis of BHL occurs within the broader metabolic network of P. aeruginosa, connecting quorum sensing signal production to central metabolic pathways. The acyl-chain precursors for RhII-derived AHLs originate from fatty acid biosynthesis, specifically the pool of acyl-acyl carrier proteins (acyl-ACPs) that are converted to the corresponding acyl-CoAs by specific thioesterases and acyl-CoA synthetases [3]. Meanwhile, SAM is derived from methionine through the methionine cycle, linking BHL production to sulfur amino acid metabolism and one-carbon metabolism [4].
The completed BHL molecule functions as a diffusible signaling molecule that can traverse cell membranes to establish concentration gradients proportional to cell density. Upon reaching a critical threshold concentration (typically in the nanomolar to micromolar range), BHL binds to its cytosolic receptor RhlR, leading to dimerization and formation of an active transcription factor complex that recognizes specific DNA sequences (las boxes) in the promoter regions of target genes [1]. This RhlR-BHL complex then activates or represses transcription of numerous genes, including those encoding virulence factors, secondary metabolites, and regulatory components of other QS systems [1].
Figure 1: RhII Catalytic Pathway and Quorum Sensing Activation - This diagram illustrates the biosynthesis of BHL by RhII enzyme from substrates SAM and butanoyl-CoA, and subsequent activation of virulence gene expression through RhlR receptor binding.
The acyl chain length and structure profoundly influence ligand recognition and activation efficiency in the RhII/RhlR system. Systematic structure-activity relationship (SAR) studies have revealed that RhII exhibits narrow substrate specificity for medium-chain acyl groups (C4-C6), with maximal activity observed for the native C4 butanoyl chain [4] [1]. This specificity is determined by the enzyme's active site architecture, which contains a well-defined acyl-binding pocket that accommodates straight-chain alkyl groups of specific dimensions while excluding bulkier or highly modified substituents.
SAR analyses demonstrate that minor modifications to the native BHL structure can significantly alter receptor binding affinity and transcriptional activation capacity. For instance, incorporation of cyclopentyl or cyclohexanone head groups with butanoyl tails produces potent RhlR agonists, while meta-bromo aryl homocysteine thiolactone (mBTL) derivatives function as effective RhlR modulators that decrease pyocyanin production and associated virulence [1]. Furthermore, specific synthetic BHL analogs with modified tail structures, such as compound D8 and S4 identified through library screening, exhibit enhanced potency and receptor selectivity compared to native BHL [1]. These findings highlight the potential for rational design of RhlR modulators with optimized pharmacological properties for therapeutic applications.
The lactone head group of BHL represents another critical determinant of molecular recognition and signaling efficacy. Systematic investigation of head group modifications has revealed that even subtle alterations to the homoserine lactone ring can dramatically impact RhlR binding and activation [1]. Replacement of the native lactone oxygen with sulfur (producing thiolactone analogs) or nitrogen (producing lactam analogs) generates compounds with varying degrees of agonist or antagonist activity, while maintenance of the five-membered ring structure appears essential for receptor engagement.
Notably, D-BHL (enantiomer 25) displays significantly reduced activity compared to native L-BHL, highlighting the stereochemical preference of RhlR for the L-configured lactone ring [1]. Additionally, deconstruction of the lactone ring through removal of the carbonyl group, replacement with alcohol functionalities, or variation of heteroatom positioning generally diminishes receptor activation, though specific modifications can produce competitive antagonists. These findings underscore the exquisite sensitivity of RhlR to structural features of both the acyl chain and lactone head group, providing critical insights for designing potent and selective modulators.
Table 2: RhII Substrate Specificity and Kinetic Parameters
| Acyl-CoA Substrate | AHL Product | Relative Activity | Key Structural Features |
|---|---|---|---|
| n-Butanoyl-CoA | N-butanoyl-L-homoserine lactone (BHL) | +++ (Native substrate) | C4 straight alkyl chain, highest activity |
| n-Hexanoyl-CoA | N-hexanoyl-L-homoserine lactone (HHL) | ++ | C6 straight alkyl chain, good activity |
| n-Octanoyl-CoA | N-octanoyl-L-homoserine lactone | - | C8 straight alkyl chain, no detectable activity |
| n-Decanoyl-CoA | N-decanoyl-L-homoserine lactone | - | C10 straight alkyl chain, no detectable activity |
| Acetyl-CoA | N-acetyl-L-homoserine lactone | - | C2 chain, no detectable activity |
| DL-β-hydroxybutanoyl-CoA | N-(3-hydroxybutanoyl)-L-homoserine lactone | - | Hydroxylated C4 chain, no detectable activity |
| Crotonoyl-CoA | N-crotonoyl-L-homoserine lactone | - | Unsaturated C4 chain, no detectable activity |
The enzymatic activity of RhII can be quantitatively assessed using purified enzyme preparations in well-defined in vitro systems. The standard reaction mixture typically contains 50-100 mM Tris-HCl buffer (pH 7.5-8.0), purified RhII enzyme, 1-5 mM S-adenosyl-L-methionine (SAM), 0.5-2 mM n-butanoyl-CoA or other acyl-CoA substrates, and 1-2 mM NADPH to enhance catalytic efficiency [4]. Reactions are initiated by addition of enzyme and incubated at 30-37°C for 1-2 hours with gentle agitation before termination by solvent extraction or heat inactivation.
Product formation is typically quantified using reverse-phase high-performance liquid chromatography (HPLC) with UV detection at 205-210 nm (lactone absorbance) or through mass spectrometric analysis using electrospray ionization in positive ion mode [4] [5]. The identity of BHL can be confirmed by comparison with authentic standards using thin-layer chromatography (TLC) with solvent systems such as chloroform:methanol (9:1 or 95:5 v/v) and visualization with chemical stains or bioautography using reporter strains [4]. For precise kinetic analyses, reaction time courses are monitored to determine initial velocities, and Michaelis-Menten parameters are calculated for various substrates using nonlinear regression analysis.
Heterologous expression in engineered E. coli strains provides a powerful platform for large-scale production of BHL and structural analogs for basic research and therapeutic development. These systems typically involve co-expression of the rhlI gene with appropriate acyl-CoA biosynthetic genes in specialized host strains [5]. For instance, significant BHL production has been achieved using E. coli BL21(DE3) transformed with pET-based expression vectors containing the rhlI gene under control of inducible T7 or lac promoters [5].
Optimal production yields are obtained through strategic engineering of host metabolic pathways to enhance precursor availability. For example, tyrosine-overproducing E. coli strains engineered with the rhlI gene in combination with p-coumaroyl-CoA biosynthetic genes have demonstrated dramatically improved production of p-coumaroyl-HSL analogs (up to 142.5 ± 1.0 mg/L with L-methionine feeding) [5]. Similar approaches can be adapted for BHL production by engineering enhanced flux through fatty acid biosynthetic pathways and SAM regeneration cycles. Fed-batch cultivation with controlled carbon source feeding and induction optimization further enhances volumetric productivity, making heterologous production a viable strategy for generating AHLs at scales sufficient for drug discovery programs.
Accurate detection and quantification of BHL production represents a critical component of experimental characterization. The most specific and sensitive approaches involve liquid chromatography-mass spectrometry (LC-MS/MS) with multiple reaction monitoring, which provides unambiguous structural confirmation and precise quantification at nanomolar concentrations [1] [5]. HPLC with diode-array detection offers a robust alternative for routine analysis, with BHL typically eluting at 6-8 minutes on C18 columns with acetonitrile:water gradients [5].
Biological detection methods utilizing reporter strains provide complementary functional information about AHL activity. These assays employ engineered bacteria containing AHL-responsive promoters fused to easily measurable reporter genes such as lacZ (β-galactosidase), luxCDABE (bioluminescence), or gfp (green fluorescent protein) [1]. When exposed to culture supernatants or purified AHLs, these reporter strains produce quantifiable signals proportional to AHL concentration, allowing determination of biological activity rather than mere abundance. For BHL-specific detection, E. coli reporters containing the rhlR gene together with an RhlR-responsive promoter fused to a reporter gene provide excellent specificity against other AHLs [1].
Figure 2: BHL Detection Method Workflow - This diagram outlines the primary analytical approaches for detecting and quantifying BHL production, including separation techniques and activity assessments.
Quorum quenching encompasses diverse strategies to disrupt AHL-mediated signaling, representing a promising anti-virulence approach against P. aeruginosa infections. These strategies include: (1) inhibition of AHL biosynthesis through small-molecule antagonists of RhII, (2) degradation of AHL signals using lactonases, acylases, or other AHL-inactivating enzymes, (3) competitive antagonism of RhlR binding by structural analogs, and (4) downregulation of RhII/RhlR expression using antisense oligonucleotides or CRISPR interference [2] [1]. Each approach offers distinct advantages and challenges regarding efficacy, specificity, and potential for resistance development.
Notably, lactonase enzymes that hydrolyze the lactone ring of AHLs have emerged as particularly effective quorum-quenching agents, with several bacterial species employing this natural defense strategy against QS-dependent pathogens [2]. Engineering of lactonases with enhanced catalytic activity against BHL has demonstrated significant attenuation of P. aeruginosa virulence in animal infection models, supporting the therapeutic potential of this approach. Similarly, synthetic cyclodextrin-based enzyme mimetics incorporating thiol groups (CD-SH) or metal-chelating units (CD-Cu(II)) can mimic lactonase activity and effectively inhibit pyocyanin production and biofilm formation in P. aeruginosa [2].
Recent advances in supramolecular chemistry have enabled development of artificial enzyme models that replicate key features of natural quorum-quenching enzymes. Cyclodextrin-based scaffolds functionalized with catalytic groups represent particularly promising biomimetic agents for disrupting QS signaling [2]. These systems typically incorporate a hydrophobic β-cyclodextrin cavity that binds AHLs through supramolecular interactions, positioning the lactone ring near catalytic thiol or metal centers that facilitate hydrolysis.
Experimental studies demonstrate that thiol-bearing cyclodextrin (CD-SH) and copper-chelated cyclodextrin (CD-Cu(II)) derivatives effectively degrade AHL signals and modulate host immune responses in P. aeruginosa-infected human lung cells [2]. Treatment with CD-SH significantly restores viability of infected cells and reduces expression of mucin and interleukin genes, which play critical roles in cystic fibrosis pathogenesis [2]. These artificial enzyme mimetics offer advantages over natural enzymes in terms of stability, production cost, and functional versatility, suggesting substantial potential for development as anti-infective agents targeting QS systems.
The RhII/RhlR system presents an attractive but challenging target for anti-virulence drug development. While numerous small-molecule inhibitors have been identified through screening approaches, optimal compounds must balance potency with favorable pharmacokinetic properties, including stability in biological environments, low host cytotoxicity, and adequate penetration into infection sites [1]. The intricate connectivity between different QS circuits in P. aeruginosa further complicates therapeutic targeting, as inhibition of one system may be compensated by increased activity of parallel pathways.
Promisingly, combination strategies that simultaneously target multiple components of the QS network may produce synergistic effects and reduce the likelihood of resistance development [1]. For instance, dual inhibition of RhII and LasI synthases or concurrent targeting of RhlR and PqsR receptors has demonstrated enhanced efficacy compared to single-agent approaches in experimental models. Additionally, adjuvant applications of quorum-quenching agents alongside conventional antibiotics may restore susceptibility to established antimicrobials, potentially extending their clinical utility against multidrug-resistant P. aeruginosa strains [2] [1].
The RhII-catalyzed biosynthesis of BHL represents a critical regulatory node in P. aeruginosa pathogenicity, coordinating expression of numerous virulence determinants in response to population density. Detailed mechanistic understanding of RhII enzymology, substrate specificity, and transcriptional regulation has enabled development of targeted quorum-quenching strategies with significant therapeutic potential. The structure-activity relationships defining BHL recognition by RhlR provide a robust foundation for rational design of potent and selective agonists and antagonists that can modulate virulence without imposing strong bactericidal selection pressure.
The table below summarizes the core characteristics of N-Butanoyl-homoserine lactone in its different forms.
| Property | N-Butanoyl-DL-homoserine lactone (Racemate) | N-Butanoyl-L-homoserine lactone (L-Enantiomer) | N-Butanoyl-D-homoserine lactone (D-Enantiomer) |
|---|---|---|---|
| Chemical Identity | A 50:50 racemic mixture; denoted as (Rac)-C4-HSL or A-C4 [1]. | Native enantiomer; single stereoisomer [2]. | Mirror image of the L-form [1]. |
| CAS Number | 98426-48-3 [3] [4] | 67605-85-0 [3] [2] | Information not specified in sources |
| Molecular Formula/Weight | C₈H₁₃NO₃ / 171.19 g·mol⁻¹ [3] [4] | C₈H₁₃NO₃ / 171.19 g·mol⁻¹ [2] [5] | C₈H₁₃NO₃ / 171.19 g·mol⁻¹ |
| Primary Biological Role | Research tool; used to study chirality-independent effects or as a precursor for separation [3] [4]. | Native quorum sensing signal in Pseudomonas aeruginosa; RhlR receptor agonist [6] [7] [5]. | Biological role is less characterized; produced by pathogens in significant amounts [1]. |
| Key Research Applications | Used in studies of antibacterial biofilms and as a cleavable ADC linker [3] [4]. | Probe for RhlR structure-activity relationships (SAR) and virulence attenuation [6] [7]. | Investigating its production and potential function in bacterial communication [1]. |
The enantiomers of C4-HSL play distinct roles in bacterial communication, or Quorum Sensing (QS). This is a process where bacteria coordinate gene expression based on population density using diffusible signaling molecules like AHLs [7].
The following diagram illustrates the core QS pathway in Pseudomonas aeruginosa involving the L-enantiomer:
The native L-C4-HSL (BHL) mediated quorum sensing pathway in Pseudomonas aeruginosa [7].
The L-Enantiomer is a Native Signaling Molecule: In P. aeruginosa, the L-enantiomer (BHL) is produced by the synthase RhlI and serves as the native ligand for the transcriptional regulator RhlR [6] [7]. This BHL-RhlR complex activates the expression of virulence factors such as hydrogen cyanide and pyocyanin [7].
The D-Enantiomer is a Prevalent but Less Understood Molecule: It was historically assumed that only L-AHLs were biologically produced. However, recent research using advanced chiral separation techniques has revealed that pathogens like P. aeruginosa and Pectobacterium atrosepticum produce D-AHLs in significant amounts [1]. In some cases, the concentration of a D-enantiomer can be higher than that of other low-abundance L-AHLs. The full biological function of D-C4-HSL is still under investigation [1].
Separating a racemate like (Rac)-C4-HSL into its pure D and L enantiomers is called resolution. Since enantiomers have identical physical properties in an achiral environment, resolution requires interaction with another chiral agent [8].
The general principle for resolving a racemic acid or base is outlined below:
General workflow for resolving a racemic mixture via diastereomer formation [8].
Principle of Resolution: The process involves converting the enantiomers (mirror images) into diastereomers (non-mirror images) by reacting them with a single, pure enantiomer of a chiral resolving agent. Diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization [8].
Detailed Protocol for AHL Analysis and Separation: The following method, adapted from recent research, allows for the precise separation and quantification of D- and L-AHLs [1]:
The QS system in P. aeruginosa is a hierarchically arranged and interconnected network that allows the bacterium to coordinate virulence and biofilm formation in a cell-density-dependent manner. The table below summarizes the four key systems.
| QS System | Autoinducer Synthase | Signaling Molecule (Autoinducer) | Receptor/Regulator | Key Regulatory Role & Output |
|---|---|---|---|---|
| Las [1] [2] [3] | LasI | N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) [1] | LasR | Top of hierarchy; activates rhlR, pqsR, and virulence genes (elastase, exotoxin A) [2]. |
| Rhl [4] [1] [3] | RhlI | N-butyryl-L-homoserine lactone (C4-HSL) [1] | RhlR | Regulates key virulence factors (pyocyanin, rhamnolipids); controlled by Las and Pqs systems [2] [3]. |
| Pqs [5] [1] [2] | PqsABCD, PqsH | Pseudomonas Quinolone Signal (PQS; 2-heptyl-3-hydroxy-4(1H)-quinolone) [5] | PqsR (MvfR) | Induces biofilm formation, virulence; enhances rhlI expression [2]. |
| Iqs (Integrated) [1] | AmbBCDE (debated) [1] | IQS (2-(2-hydroxyphenyl)-thiazole-4-carbaldehyde) [1] | Unknown | Activated under phosphate stress; can bypass Las system to activate Pqs/Rhl [1]. |
The following diagram illustrates the hierarchical relationships and interactions between these four systems.
Hierarchical and regulatory relationships between the four QS systems in P. aeruginosa. Solid arrows indicate activation; the red blocked line indicates inhibition. The Iqs system biosynthesis pathway is still debated [1].
A groundbreaking 2025 study revealed that the PQS molecule does not just coordinate bacterial behavior but also directly manipulates a host cell death pathway known as ferroptosis in macrophages [5].
This discovery unveils a unique strategy where P. aeruginosa exploits host epigenetic machinery to enhance its virulence.
Researchers use a variety of sophisticated in vitro and in vivo models to study QS. The following workflow outlines a protocol for investigating single-cell QS heterogeneity.
Workflow for analyzing single-cell QS kinetics in a microfluidic mother machine, revealing response heterogeneity and lineage correlations [6].
Other key experimental models include:
Given its central role in virulence, QS is a promising anti-virulence target. Strategies focus on Quorum Sensing Inhibitors (QSIs) to disarm the pathogen rather than kill it, potentially reducing selective pressure for resistance [2] [3].
The table below summarizes key experimental and therapeutic compounds discussed in the research.
| Compound / Molecule | Type / Class | Target / Activity | Key Finding / Application |
|---|---|---|---|
| PQS [5] | Quinolone Signal | Host CNMT / Macrophage Ferroptosis | Induces ferroptosis via CNMT-TFR1 methylation pathway; IC₅₀ in macrophages: 14.98 µg/mL [5]. |
| Ferrostatin-1 [5] | Ferroptosis Inhibitor | Lipid Peroxidation | Rescues PQS-induced macrophage cell death, confirming ferroptosis as the death mechanism [5]. |
| Brexanolone [8] | FDA-approved Neurosteroid | Potential LasR Inhibitor (in silico) | Identified as a top repurposing candidate; forms stable complex with LasR in molecular dynamics simulations [8]. |
| Oteseconazole [8] | FDA-approved Antifungal | Potential LasR Inhibitor (in silico) | Shows favorable binding energy and interactions with LasR active site residues like TYR-47 [8]. |
| PL-18 [9] | Piperlongumine Derivative | QS and Biofilm Inhibitor | A di-hydroxy derivative shown to attenuate P. aeruginosa QS and biofilm formation [9]. |
I hope this comprehensive technical guide provides a solid foundation for your research or drug development efforts. The field is rapidly advancing, particularly in understanding host-pathogen interactions and translating QS inhibition into viable therapies.
The table below summarizes key physicochemical properties and solubility data for N-Butanoyl-DL-homoserine lactone to help you plan your experiments [1] [2].
| Property | Value / Description |
|---|---|
| CAS Number | 98426-48-3 [1] |
| Molecular Formula | C₈H₁₃NO₃ [1] [2] |
| Molecular Weight | 171.19 g/mol [1] [2] |
| Purity | ≥98% [1] |
| Appearance | Solid; white to off-white [1] [2] |
| Primary Solvent | DMSO [1] [2] |
| Solubility in DMSO | ~100 mg/mL (~584 mM) [1] [2] |
For preparing stock solutions, the following table outlines common concentrations and the required mass or volume calculations.
| Target Concentration | Mass of Compound per 1 mL of DMSO | Volume of DMSO for 10 mg of Compound |
|---|---|---|
| 100 mg/mL (584 mM) | 100 mg | 100 μL |
| 50 mg/mL (292 mM) | 50 mg | 200 μL |
| 10 mM | 1.71 mg | 584 μL (to make a 10 mM solution) |
Protocol: Preparing a 10 mM Stock Solution in DMSO [1]
For animal studies, the stock solution in DMSO must be further diluted into a biocompatible solvent system. Below are two validated formulations you can use [1].
| Formulation Purpose | Composition | Final Working Concentration Example |
|---|---|---|
| Intraperitoneal (IP) Injection | DMSO : Tween 80 : Saline = 10 : 5 : 85 [1] | Add 100 μL of 25 mg/mL DMSO stock to 50 μL Tween 80, then add 850 μL saline for a 2.5 mg/mL working solution [1]. |
| Oral Administration | Suspend in 0.5% Carboxymethylcellulose Sodium (CMC Na) [1] | Add 250 mg of compound to 100 mL of 0.5% CMC Na solution for a 2.5 mg/mL suspension [1]. |
Protocol: Preparing an Injectable Formulation
This compound ((Rac)-C4-HSL) is a racemic mixture of the D and L enantiomers [1] [2]. The L-form, N-Butanoyl-L-homoserine lactone (C4-HSL), is a key signaling molecule in the quorum sensing (QS) system of the opportunistic pathogen Pseudomonas aeruginosa [3] [4].
The following diagram illustrates this central quorum sensing pathway.
1. Introduction N-Butanoyl-homoserine lactone (C4-HSL) is a key signaling molecule in the quorum sensing (QS) system of Pseudomonas aeruginosa, an opportunistic pathogen frequently associated with otitis externa in dogs [1]. QS coordinates the expression of virulence factors and biofilm formation [2]. Detecting C4-HSL in clinical samples can serve as an indicator of infection severity and treatment efficacy, supporting the development of novel antimicrobial strategies that target bacterial communication without promoting traditional antibiotic resistance [1].
2. Experimental Protocol
2.1. Reagents and Materials
2.2. Sample Collection and Pre-processing
2.3. Extraction of C4-HSL from Ear Rinse Samples The following workflow outlines the sample processing steps:
Detailed Steps:
2.4. Instrumental Analysis: LC-MS/MS
m/z 172.1 [M+H]+, but instrument-specific SRM transitions should be optimized [1] [3].3. Method Validation Data The following table summarizes key validation parameters for the LC-MS/MS method when applied to biological samples, demonstrating its reliability for quantifying C4-HSL [1] [3].
Table 1: Method Validation Parameters for C4-HSL Quantification
| Parameter | Value/Result for C4-HSL | Details |
|---|---|---|
| Linear Range | ~1 - 60 ng/mL (in ear rinse validation) [1] | Covers clinically relevant concentrations. |
| Coefficient (R²) | > 0.998 [3] | Indicates excellent linearity. |
| Limit of Quantification (LOQ) | 0.79 ng/mL (in plasma) [3] | The lowest concentration that can be reliably measured. |
| Precision (Intra-assay) | CV% < 15% [3] | Demonstrates high repeatability. |
| Accuracy (Bias%) | Within ±15% [3] | Close agreement between measured and true value. |
| Selectivity/Specificity | Confirmed [1] | No significant interference from the sample matrix. |
4. Notes for Researchers
N-butyryl-L-homoserine lactone (C4-HSL) is a short-chain acyl-homoserine lactone (AHL) that serves as a crucial quorum sensing (QS) signal molecule in Gram-negative bacteria. QS enables bacterial populations to coordinate gene expression in a cell-density-dependent manner, regulating critical processes including biofilm formation, virulence factor production, and metabolic adaptations. The fundamental mechanism involves LuxI-type synthases producing C4-HSL, which diffuses and accumulates extracellularly. At threshold concentrations (typically in the nanogram to microgram per liter range), C4-HSL binds to LuxR-type receptor proteins, activating transcription of target genes that collectively enable the transition from planktonic growth to structured biofilm communities [1] [2].
In biofilm research, C4-HSL quantification provides crucial insights into the regulatory mechanisms driving biofilm development and functional maturation. Biofilms—structured microbial communities encased in an extracellular polymeric substance (EPS) matrix—represent the predominant bacterial lifestyle in both natural and engineered systems. The biofilm matrix, composed primarily of polysaccharides, proteins, and extracellular DNA, provides structural integrity and protection against environmental stresses, including antimicrobial agents [3]. C4-HSL-mediated QS plays a pivotal role throughout the biofilm lifecycle, from initial surface attachment to maturation and dispersal. Recent studies have demonstrated that C4-HSL significantly enhances biofilm formation capacity even under suboptimal conditions, such as low temperatures and low carbon-to-nitrogen ratios, making it a critical parameter for investigation in both environmental and clinical biofilm research [4] [5].
Table 1: Key Quantitative Findings on C4-HSL in Biofilm Systems
| Research Context | C4-HSL Concentration | Observed Impact on Biofilms | Reference |
|---|---|---|---|
| Low-temperature aquaculture effluent (14°C) | 500-1200 ng/L | Significant promotion of initial biofilm adhesion; peak BFI (1.37) at 700 ng/L | [4] |
| Ultra-low temperature wastewater treatment (6°C) | 400-800 ng/L | Enhanced nitrification efficiency; NH₄⁺-N removal increased from 54.8% to 85.7% | [5] |
| Pseudomonas aeruginosa biofilm inhibition | 10-100 μg/L | Aptamer-based C4-HSL blocking reduced biofilm formation to ~1/3 of control | [6] |
| Hafnia alvei H4 biofilm formation | 150 μg/mL | Restored biofilm formation capability in luxI mutant | [2] |
| SBBR system at low temperatures | 60 ng/L (in mixture) | Improved TN removal efficiency by 25% in low C/N wastewater | [4] |
The quantification of C4-HSL in biofilm research employs diverse methodological approaches, each with distinct sensitivity thresholds, specificity profiles, and applicability contexts. The selection of an appropriate quantification method depends on several factors, including the complexity of the sample matrix, required detection sensitivity, available instrumentation, and whether qualitative or quantitative data is needed. Each method offers unique advantages: biosensor-based assays provide biological activity confirmation, chromatographic techniques deliver high specificity and precision, while immunological approaches enable high-throughput screening capabilities. Understanding the strengths and limitations of each methodology is essential for designing appropriate experimental protocols for C4-HSL quantification in various biofilm research contexts [6] [2].
Table 2: Comparison of C4-HSL Quantification Methods in Biofilm Research
| Method Type | Detection Principle | Sensitivity Range | Sample Requirements | Advantages | Limitations |
|---|---|---|---|---|---|
| Biosensor Assay (CV026) | AHL-dependent pigment production | ~100 nM | Liquid samples or extracts | Simple, cost-effective, confirms bioactivity | Semi-quantitative, limited to short-chain AHLs |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Mass-to-charge ratio separation | 1-50 ng/L | Complex sample extraction | High specificity, multi-analyte capability | Requires expensive instrumentation, skilled operation |
| Aptamer-Based Detection | Oligonucleotide-target binding | ~10 μg/L | Minimal sample preparation | High specificity, potential for real-time monitoring | Emerging technology, limited commercial availability |
| Immunoassays (ELISA) | Antibody-antigen interaction | 0.1-1.0 μg/L | Extract purification | High throughput, good sensitivity | Antibody cross-reactivity potential |
| Structure-Switching SELEX | Conformational change in aptamers | Nanomolar range | Various sample types | High specificity, can block QS function | Complex development process |
Biofilm sampling represents a critical first step in C4-HSL quantification, requiring careful consideration of the biofilm growth substrate and matrix complexity. For laboratory-grown biofilms, the protocol begins with careful removal of the planktonic phase by gentle washing with appropriate buffer solutions (typically phosphate-buffered saline, pH 7.4). The attached biofilm is then harvested using a combination of physical disruption (e.g., scraping, sonication) and chemical extraction to recover both cell-associated and extracellular C4-HSL. For AHL extraction, biofilm samples are suspended in acidified ethyl acetate (0.1% acetic acid) at a 1:1 ratio, vigorously mixed, and incubated at 25°C for 1-2 hours. The organic phase is separated by centrifugation (8,000 × g, 15 min, 4°C), transferred to clean glass vials, and evaporated under nitrogen stream. Dried extracts are reconstituted in appropriate solvents compatible with downstream analysis (typically acetonitrile or methanol for LC-MS, or assay buffer for biosensor work) and stored at -20°C until analysis [4] [2].
The CV026 biosensor assay provides a reliable, cost-effective method for detecting biologically active short-chain AHLs including C4-HSL. This mutant strain produces the purple pigment violacein in response to exogenous AHLs, enabling semi-quantitative detection. The standardized protocol follows these steps:
This method is particularly valuable for initial screening of AHL production in bacterial isolates and provides confirmation of the biological activity of detected C4-HSL molecules.
Liquid chromatography coupled with tandem mass spectrometry represents the gold standard for specific, sensitive quantification of C4-HSL from complex biofilm samples. The detailed protocol encompasses the following steps:
Chromatographic Conditions:
Mass Spectrometry Parameters:
Sample Analysis:
This method provides exceptional specificity and can achieve detection limits below 1 ng/L for C4-HSL, allowing precise quantification even in complex biofilm matrix samples [4] [5].
To correlate C4-HSL concentrations with biofilm phenotypic responses, researchers can implement the following standardized biofilm assessment protocols:
Biofilm Formation Index (BFI) Assay:
EPS Extraction and Analysis:
The following diagram illustrates the molecular mechanism of C4-HSL-mediated quorum sensing in biofilm regulation:
This diagram illustrates the autoregulatory circuit where C4-HSL, produced by LuxI synthases at low cell density, accumulates extracellularly until reaching a threshold concentration that enables binding to LuxR receptors. The resulting C4-HSL/LuxR complex functions as a transcriptional activator that induces expression of biofilm-related genes, ultimately leading to the characteristic phenotypes associated with mature biofilms, including enhanced EPS secretion, structural stability, and altered metabolic capabilities. The positive feedback loop amplifies this response, creating a coordinated transition to the biofilm lifestyle [1] [2].
C4-HSL quantification has significant applications in environmental bioengineering, particularly in optimizing wastewater treatment systems that rely on biofilm-mediated processes. Research has demonstrated that exogenous supplementation of C4-HSL at concentrations of 400-800 ng/L can dramatically enhance nitrification efficiency in sequencing batch biofilm reactors (SBBRs) operating at ultra-low temperatures (6±0.5°C), with ammonia nitrogen removal increasing from 54.8% to 85.7% [5]. This improvement correlates with C4-HSL-mediated upregulation of nitrogen metabolism genes (amoA, nxrA) and enhanced EPS secretion, which strengthens biofilm structural integrity under temperature stress. Similarly, in aquaculture effluent treatment at 14°C, C4-HSL concentrations of 500-1200 ng/L promoted rapid biofilm formation and improved nitrogen removal efficiency, addressing a critical challenge in low-temperature wastewater treatment [4]. Monitoring C4-HSL concentrations in these systems provides valuable insights for process optimization and biofilm management strategies.
In clinical contexts, C4-HSL quantification enables the development of anti-biofilm strategies targeting quorum sensing pathways. Research involving Pseudomonas aeruginosa, a predominant pathogen in chronic infections, has demonstrated that aptamer-based sequestration of C4-HSL can reduce biofilm formation to approximately one-third of control levels [6]. This approach specifically blocks the rhl QS system, which depends on C4-HSL as its primary signaling molecule. The ability to precisely monitor C4-HSL concentrations during these interventions provides critical pharmacodynamic data for developing anti-virulence therapies that circumvent conventional antibiotic resistance mechanisms. For biofilm-related infections associated with medical devices—which account for approximately 65% of hospital-acquired infections—C4-HSL quantification represents a valuable diagnostic and prognostic tool for assessing infection severity and treatment response [3] [7].
The quantification of C4-HSL represents an essential methodological capability in contemporary biofilm research, with applications spanning environmental engineering, clinical microbiology, and basic microbial ecology. The protocols outlined herein—encompassing sample preparation, biosensor assays, and LC-MS/MS analysis—provide researchers with robust tools for accurate C4-HSL measurement across diverse experimental contexts. When coupled with appropriate biofilm phenotypic analyses, these quantification approaches enable comprehensive understanding of the functional role played by C4-HSL-mediated quorum sensing in biofilm development and function. As research continues to elucidate the complex regulatory networks governed by C4-HSL, these methodologies will support the development of novel biofilm management strategies that leverage quorum sensing pathways for improved bioprocess engineering and infection control.
Antibody-Drug Conjugates (ADCs) represent a groundbreaking class of targeted cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. These sophisticated biopharmaceuticals consist of three essential components: a monoclonal antibody that targets specific tumor antigens, a highly potent cytotoxic payload, and a chemical linker that covalently connects these two elements [1] [2]. The linker component is crucial for maintaining ADC stability during systemic circulation while enabling efficient payload release upon internalization into target cells. N-Butanoyl-homoserine lactone (C4-HSL, BHL) has emerged as a promising cleavable linker moiety in ADC design, leveraging its unique lactone ring structure that introduces enzymatically cleavable characteristics for controlled payload release in tumor microenvironments [3] [4].
The development of ADC technology has evolved through multiple generations, with later generations (third and fourth) incorporating increasingly sophisticated linker technologies to improve stability, therapeutic index, and pharmacokinetic profiles [2]. Current ADC linkers are broadly categorized as cleavable or non-cleavable, with cleavable linkers like N-Butanoyl-homoserine lactone designed to respond to specific physiological conditions within target cells, such as enzymatic activity, acidic pH, or reducing environments [5] [6]. The strategic incorporation of N-Butanoyl-homoserine lactone into ADC architectures enables selective payload release in tumor tissues, thereby enhancing therapeutic specificity while minimizing systemic exposure and associated toxicities [3].
N-Butanoyl-homoserine lactone (C4-HSL) is a small molecule with distinctive structural features that make it particularly suitable for ADC linker applications. Its chemical structure consists of a homoserine lactone moiety connected to a butanoyl side chain, providing both reactive handles for conjugation and a cleavable lactone ring for controlled payload release [3]. The compound appears as a white to off-white solid at room temperature and demonstrates favorable solubility properties in various solvents commonly used in bioconjugation chemistry [4].
Table 1: Physicochemical Properties of N-Butanoyl-Homoserine Lactone
| Property | Specification | Experimental Conditions |
|---|---|---|
| CAS Number | 67605-85-0 | - |
| Molecular Formula | C₈H₁₃NO₃ | - |
| Molecular Weight | 171.19 g/mol | - |
| Purity | >98.0% | HPLC analysis |
| Melting Point | >167°C (with decomposition) | - |
| Solubility in DMSO | 34 mg/mL (198.6 mM) | 25°C |
| Solubility in Water | 34 mg/mL | 25°C |
| Solubility in Ethanol | 34 mg/mL | 25°C |
| Storage Conditions | -20°C in dry conditions, protected from sunlight | 3 years stability as powder |
| Density | 1.13 g/cm³ | - |
| Flash Point | 212.7±25.7°C | - |
The canonical SMILES representation for N-Butanoyl-homoserine lactone is CCCC(=O)NC1CCOC1=O, and its IUPAC name is N-[(3S)-2-oxooxolan-3-yl]butanamide [3]. The lactone ring structure is particularly important for its function in ADC applications, as it provides a site for enzymatic cleavage under specific intracellular conditions. The compound's balanced hydrophobicity contributes to its compatibility with various antibody conjugation techniques while maintaining acceptable ADC solubility profiles [3].
The functional mechanism of N-Butanoyl-homoserine lactone as an ADC linker capitalizes on the lactone ring structure, which can be selectively hydrolyzed under specific intracellular conditions, allowing controlled release of the cytotoxic payload [3]. This controlled release mechanism is fundamental to ADC therapeutic efficacy, as it ensures payload delivery primarily to target cells while minimizing systemic exposure. The lactone ring in the homoserine moiety introduces enzymatically cleavable characteristics that respond to specific conditions within the tumor microenvironment or intracellular compartments [3] [4].
The payload release mechanism follows a sequential process that begins with ADC internalization. The diagram below illustrates the complete mechanism of action for ADCs incorporating cleavable linkers like N-Butanoyl-homoserine lactone:
Figure 1: Mechanism of Action for ADCs with Cleavable Linkers
For ADCs utilizing N-Butanoyl-homoserine lactone linkers, the lactone ring cleavage typically occurs within the endosomal or lysosomal compartments through enzymatic activity or acidic pH [5]. The released payload then diffuses into the cytoplasm to engage its molecular target—either DNA or tubulin—initiating apoptotic signaling cascades. Additionally, certain payloads with appropriate membrane permeability can diffuse into neighboring cells, creating a bystander effect that eliminates adjacent tumor cells regardless of antigen expression status [2]. This phenomenon is particularly valuable in treating heterogeneous tumors where not all cells uniformly express the target antigen.
The conjugation of N-Butanoyl-homoserine lactone to antibody and payload components requires careful optimization to maintain antibody integrity while achieving efficient coupling. The following protocol outlines a standardized approach for conjugating N-Butanoyl-homoserine lactone to amine-containing cytotoxic payloads and subsequent antibody attachment.
Step 1: Payload Linker Conjugation
Step 2: Antibody Reduction and Activation
Step 3: Conjugate Assembly
Comprehensive characterization of ADCs incorporating N-Butanoyl-homoserine lactone linkers requires orthogonal analytical methods to assess critical quality attributes. The following section outlines essential analytical protocols for ADC quantification, characterization, and quality control.
Table 2: Analytical Methods for ADC Characterization
| Analytical Method | Primary Application | Key Parameters | Sample Requirements |
|---|---|---|---|
| Hydrophobic Interaction Chromatography (HIC) | DAR distribution analysis | Mobile phase: ammonium sulfate gradient; Detection: UV 280 nm | 50-100 μg purified ADC |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Intact mass analysis, payload confirmation | MS mode: ESI-TOF; Column: C4 reverse-phase | 20-50 μg purified ADC |
| Ligand Binding Assay (LBA) | Total antibody concentration, immunoreactivity | Format: ELISA; Capture: antigen-coated plates | Various dilutions in biological matrix |
| Size Exclusion Chromatography with MALS (SEC-MALS) | Aggregation analysis, purity assessment | Mobile phase: PBS + 5% isopropanol; Detection: UV 280 nm, MALS | 25-100 μg purified ADC |
| Reversed-Phase HPLC | Linker-payload conjugate quantification | Column: C18; Gradient: acetonitrile/water with 0.1% TFA | 10-20 μL reaction mixture |
| Capillary Electrophoresis-SDS (CE-SDS) | Purity analysis, fragmentation assessment | Sample prep: reduction with β-mercaptoethanol | 100-200 μg purified ADC |
Principle: Hydrophobic Interaction Chromatography separates ADC species based on hydrophobicity differences imparted by the conjugated payloads, enabling resolution of DAR species.
Procedure:
Sample Preparation:
Instrument Parameters:
Data Analysis: Deconvolute mass spectra using maximum entropy algorithm to determine average molecular weight and confirm payload attachment.
Beyond its application as an ADC linker, N-Butanoyl-homoserine lactone has significant biological relevance as a quorum-sensing molecule in various Gram-negative bacteria, including Pseudomonas aeruginosa [7]. This natural signaling role has inspired its investigation as a cleavable linker in ADC design. The compound's inherent biocompatibility and metabolic fate in biological systems provide valuable insights for optimizing ADC performance.
Recent advances in ADC linker technology have focused on improving therapeutic index through enhanced stability in circulation and controlled activation in target tissues. N-Butanoyl-homoserine lactone represents a promising approach to achieving this balance, with its lactone ring providing a tunable cleavage rate based on structural modifications [3] [7]. Emerging research in linker design increasingly leverages computational approaches and artificial intelligence to optimize molecular properties. The Linker-GPT framework, for example, applies transformer-based deep learning to generate novel ADC linkers with optimized drug-likeness and synthetic accessibility [8].
Future developments in N-Butanoyl-homoserine lactone linker technology will likely focus on structure-activity relationship (SAR) optimization to fine-tune cleavage kinetics and further enhance ADC stability [7]. Additionally, incorporation of multifunctional elements such as fluorophores or radioisotopes could enable theranostic applications combining therapy and monitoring. As ADC technology expands beyond oncology into autoimmune diseases and persistent infections [6] [2], the versatility of N-Butanoyl-homoserine lactone linkers may enable new therapeutic paradigms for targeted drug delivery.
Pseudomonas aeruginosa is a formidable Gram-negative opportunistic pathogen recognized by the World Health Organization as a priority pathogen for research and development of new antibiotics due to its extensive drug resistance profiles [1]. This bacterium's notorious persistence in clinical settings is largely attributed to its ability to form antibiotic-resistant biofilms, which are structured communities of bacteria encased in a self-produced extracellular polymeric matrix that can be up to 1000 times more resistant to antimicrobial agents than their planktonic counterparts [1] [2]. Biofilm-associated infections play a significant role in chronic conditions such as those found in cystic fibrosis patients, chronic wounds, and medical device-related infections, affecting approximately 6.5 million patients annually in the United States alone with an estimated economic burden exceeding $25 billion per year [1].
The biofilm lifecycle of P. aeruginosa involves a complex developmental process beginning with initial attachment to surfaces and progressing through microcolony formation, maturation, and eventual dispersal. Central to this process is quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm maturation through signaling molecules [1] [3]. The extracellular matrix provides structural integrity and protection, composed primarily of exopolysaccharides (Psl, Pel, alginate), extracellular DNA (eDNA), proteins, and lipids [1]. This complex composition presents a significant challenge for conventional antibiotics, necessitating the development of innovative anti-biofilm strategies that target specific biofilm components and regulatory mechanisms.
Recent research has focused on developing therapeutic approaches that target critical pathways in biofilm formation and maintenance, including quorum sensing interference, matrix disruption, and prevention of bacterial adhesion. The table below summarizes the most promising anti-biofilm approaches and their mechanisms:
Table 1: Promising Anti-Biofilm Approaches Against P. aeruginosa
| Approach Category | Specific Agents | Mechanism of Action | Efficacy | Key Advantages |
|---|---|---|---|---|
| Lectin-Targeted Nanoparticles | D-galactose-modified polymeric nanoparticles (Gal-NP) [4] | Binds to LecA (PA-IL) lectin, inhibiting bacterial adhesion and biofilm formation | 50%-modified Gal-NP showed 992-fold increase in potency vs. free galactose [4] | Species-selective; lower impact on commensal flora; reduced resistance pressure |
| Quorum Sensing Inhibitors | DZ2002 [5] | Reversible inhibitor of S-adenosylhomocysteine hydrolase (SahH); downregulates alginate synthesis and eDNA production | Significant inhibition of mature biofilm formation without affecting planktonic growth [5] | Targets biofilm-specific traits without bactericidal pressure; potential immunomodulatory properties |
| Bacteriophage Therapy | Phage cocktails (PB1-like, phiKZ-like, LUZ24-like) [2] | Produces depolymerases to degrade EPS matrix; kills persister cells; inhibits QS | Phage cocktails reduced biofilms by 89% vs. 53-73% for single phages [2] | Penetrates inner biofilm layers; targets multiple strains simultaneously; enzymatic matrix degradation |
| Host Defense Peptides | CRAMP, CATH-2, LL-37 [6] | Antimicrobial activity against planktonic cells; penetrates and kills biofilm-embedded bacteria | CRAMP reduced biofilm mass by 50%; multiple HDPs caused 50-99% killing of biofilm bacteria [6] | Broad-spectrum activity; multiple mechanisms of action; innate immune system components |
| Biogenic Silver Nanoparticles | Green-synthesized AgNPs [3] | Quorum quenching; inhibits exopolysaccharide matrix and rhamnolipid production | 96% biofilm inhibition; 89.93% biofilm dispersal; 100% inhibition of EPS and rhamnolipids [3] | Broad-spectrum action; high penetrability into EPS matrix; cost-effective green synthesis |
P. aeruginosa employs distinct evolutionary paths to develop biofilm phenotypes, with clinical isolates typically falling into three major clusters: unstructured biofilms (Cluster A), tall highly structured filaments (Cluster B), and small microcolony-like aggregates (Cluster C) [7]. This phenotypic diversity underscores the importance of understanding the specific biofilm architecture when designing targeted interventions, as different phenotypes may exhibit varying susceptibility to anti-biofilm agents.
The following diagram illustrates the core biofilm formation process and key inhibition points for therapeutic intervention:
Diagram 1: P. aeruginosa Biofilm Lifecycle & Inhibition Points. The diagram illustrates the key developmental stages of biofilm formation and strategic intervention points for anti-biofilm agents.
Principle: This approach utilizes surface-modified polymeric nanoparticles with multiple copies of galactose ligands to competitively bind to the P. aeruginosa lectin LecA (PA-IL), which is involved in cellular adhesion and biofilm formation [4].
Table 2: Formulation Parameters for Gal-NP Preparations
| Formulation | PS-b-PEG-Gal (mg/mL) | PS-b-PEG (mg/mL) | Vitamin E (mg/mL) | Z-diameter (nm) | PDI | Relative Potency |
|---|---|---|---|---|---|---|
| 0% Gal-NP (Control) | 0.00 | 0.40 | 0.40 | 88.83 ± 4.64 | 0.0327 | - |
| 25% Gal-NP | 0.10 | 0.30 | 0.40 | 73.78 ± 2.23 | 0.0132 | No inhibition |
| 50% Gal-NP | 0.20 | 0.20 | 0.40 | 74.74 ± 2.26 | 0.0083 | 992.1 |
| 100% Gal-NP | 0.40 | 0.00 | 0.40 | 81.47 ± 12.75 | 0.2693 | 495.2 |
Protocol:
Synthesis of Galactose-Modified Di-block Co-polymer:
Nanoparticle Preparation:
Hemagglutination Assay for LecA Binding:
Biofilm Inhibition Assay:
Principle: DZ2002 is a reversible inhibitor of S-adenosylhomocysteine hydrolase (SahH), a key enzyme in the activated methyl cycle (AMC). This inhibition disrupts methyl metabolism, subsequently affecting alginate synthesis, extracellular DNA production, and swarming motility - all critical components in biofilm maturation [5].
Protocol:
Molecular Docking Analysis:
Bacterial Culture and Treatment:
Biofilm Formation Assay:
Gene Expression Analysis:
eDNA and Alginate Quantification:
The following diagram illustrates the molecular mechanism of DZ2002 action on the activated methyl cycle and its downstream effects on biofilm formation:
Diagram 2: DZ2002 Inhibition Mechanism on SahH and Biofilm Regulation. DZ2002 targets S-adenosylhomocysteine hydrolase (SahH), disrupting the activated methyl cycle (AMC) and subsequently inhibiting production of key biofilm components including alginate, eDNA, and swarming motility.
Principle: Bacteriophages can infect and lyse bacterial cells within biofilms while producing enzymes such as polysaccharide depolymerase that degrade the extracellular polymeric matrix, enhancing penetration and effectiveness against embedded bacteria [2].
Protocol:
Phage Isolation and Propagation:
Phage Cocktail Preparation:
Biofilm Eradication Assay:
Confocal Microscopy Visualization:
Principle: Host defense peptides such as cathelicidin-derived CRAMP and LL-37 can penetrate biofilm structures and kill embedded bacteria through membrane disruption and other mechanisms, with some peptides also demonstrating biofilm matrix disruption capabilities [6].
Protocol:
Peptide Preparation:
Biofilm Attachment Assay:
Pre-formed Biofilm Treatment:
Time-Kill Kinetics in Biofilms:
Table 3: Biofilm Quantification Methods and Applications
| Method | Principle | Applications | Advantages | Limitations |
|---|---|---|---|---|
| Crystal Violet Staining | Dyes biomass attached to surfaces | High-throughput screening; biomass quantification | Simple, inexpensive, rapid | Does not distinguish live/dead cells |
| Colony Counting (CFU) | Viability counts of biofilm-associated bacteria | Antibiofilm efficacy; bactericidal activity | Direct measure of viability | Requires biofilm disruption; time-consuming |
| Confocal Microscopy | Optical sectioning of stained biofilms | 3D structure analysis; viability staining | Visualizes architecture; live/dead distinction | Expensive equipment; semi-quantitative |
| qPCR/RTPCR | Detection of gene expression | Mechanism studies; regulatory pathways | Specific; sensitive | Does not measure protein activity |
| eDNA Quantification | Fluorescent detection of extracellular DNA | Matrix composition studies | Specific matrix component | Requires standardization |
The protocols outlined herein provide researchers with comprehensive methodologies for targeting P. aeruginosa biofilms through diverse mechanisms, including lectin inhibition, quorum sensing interference, enzymatic matrix degradation, and direct antimicrobial activity. The emerging understanding that P. aeruginosa follows parallel evolutionary paths to produce distinct biofilm phenotypes [7] underscores the need for personalized anti-biofilm approaches tailored to specific biofilm architectures encountered in clinical settings.
Future directions in anti-biofilm research should focus on combination therapies that target multiple aspects of biofilm formation simultaneously, such as nanoparticle-delivered phage cocktails or HDPs combined with quorum sensing inhibitors. Additionally, the development of predictive platforms like Biofilm-i, which employs quantitative structure-activity relationship (QSAR) models to forecast biofilm inhibition efficiency of chemicals, represents a promising approach to accelerate the discovery of novel anti-biofilm agents [9]. As our understanding of biofilm biology evolves, these refined protocols and innovative strategies will be crucial in developing effective countermeasures against this resilient form of bacterial life.
Quorum sensing (QS) represents a sophisticated cell-to-cell communication system in bacteria that coordinates population-wide gene expression in response to cell density. This regulatory mechanism controls virulence factor production, biofilm formation, and antibiotic resistance in numerous bacterial pathogens, making it an attractive therapeutic target for combating multidrug-resistant infections [1] [2]. Pseudomonas aeruginosa, a Gram-negative opportunistic pathogen, poses a substantial threat to immunocompromised individuals, burn victims, and cystic fibrosis patients, accounting for over 30,000 infections and approximately 2,700 deaths annually in hospitalized patients according to CDC statistics [3]. The remarkable resistance of P. aeruginosa to conventional antibiotics has accelerated research into alternative therapeutic approaches that specifically target virulence mechanisms rather than bacterial growth, thereby potentially reducing selective pressure for resistance development [3] [2].
P. aeruginosa employs a complex, hierarchically organized QS network consisting of at least four interconnected systems: Las, Rhl, Pqs, and Iqs [4] [2]. These systems utilize distinct but interconnected signaling pathways:
The intricate interconnection between these systems creates a sophisticated regulatory network where the Las system positively regulates both Rhl and Pqs systems, while the Rhl system exerts negative feedback on the Pqs system, and the Iqs system can potentially bypass Las dysfunction during chronic infections [3] [4]. This complexity underscores the importance of developing targeted QS inhibitors that can effectively disrupt virulence without imposing strong selective pressure for resistance.
The design of C4-HSL analogs represents a strategic approach to quorum sensing inhibition by exploiting the structural similarity to native autoinducers while modifying key functional groups to create competitive antagonists. These analogs typically preserve the homoserine lactone moiety or incorporate bioisosteric replacements while modifying the acyl side chain to interfere with proper receptor binding or activation [5]. Researchers have developed numerous synthetic analogs characterized by modification of the lactone moiety, with several demonstrating significant efficacy in impairing biofilm formation and virulence factor production [5]. One particularly effective compound (designated compound 11 in the original research) demonstrated dose-dependent inhibition of biofilm formation when introduced during early stages of development (adhesion and microcolony formation) [5]. The antagonistic activity with native C4-HSL was confirmed through rescue experiments where inhibition of biofilm formation by compound 11 was impaired when exogenous C4-HSL was added, confirming competitive binding behavior [5].
Table 1: Structural Classes of C4-HSL Analogs and Their Biological Activities
| Analog Class | Key Structural Features | Reported Activities | IC₅₀/Effective Concentration |
|---|---|---|---|
| Lactone-modified analogs | Modified lactone ring; potential bioisosteric replacement | Inhibition of biofilm formation; disruption of virulence factor production | Low micromolar range (dose-dependent) [5] |
| Acyl side chain-modified analogs | Varied acyl chain length; incorporation of bulky substituents | Competitive antagonism of RhlR; reduction in pyocyanin production | Nanomolar to low micromolar range [3] |
| C4-HSL aptamers | DNA-based oligonucleotides with high affinity for C4-HSL | Inhibition of biofilm formation (~66% reduction) | Not specified [6] |
Recent high-throughput screening approaches have identified potent inhibitors targeting both RhlR and PqsR receptors in P. aeruginosa. A screening of >100,000 compounds using a bioluminescent reporter strain identified 30 potent PqsR inhibitors with IC₅₀ values in the nanomolar to low micromolar range [3]. Molecular docking analyses confirmed that these inhibitors bind competitively in the autoinducer binding site of PqsR, preventing activation by native PQS signals [3]. Importantly, these PqsR inhibitors indirectly affect the RhlR-PqsE arm of the QS network without impacting C4-HSL production itself, providing a strategic approach to disrupt specific aspects of virulence regulation [3]. This targeted inhibition strategy enables selective disruption of the PqsE-RhlR pathway while preserving the RhlR-C4-HSL arm, facilitating detailed dissection of these signaling pathways and their respective contributions to virulence.
Table 2: Representative QS Inhibitors with Activity Against P. aeruginosa
| Inhibitor Type | Molecular Target | Key Findings | Experimental Evidence |
|---|---|---|---|
| PqsR inhibitors (30 compounds) | PqsR receptor | IC₅₀ values in nanomolar to low micromolar range; competitive binding | Reporter gene assays; molecular docking; virulence factor quantification [3] |
| C4-HSL analog (Compound 11) | RhlR receptor | Dose-dependent inhibition of biofilm formation; activity reversed by native C4-HSL | Biofilm formation assays; growth kinetics analysis [5] |
| C4-HSL aptamers | C4-HSL molecules | ~66% reduction in biofilm formation; Y-shaped structural unit conserved | SELEX selection; biofilm inhibition assays; structural prediction [6] |
| Azithromycin (sub-MIC) | HSL synthesis | 79% decrease in 3-oxo-C12-HSL; strong repression of C4-HSL in early growth stages | HPLC-MS analysis; transcriptional profiling of virulence genes [7] |
Biosensor strains represent powerful tools for identifying and characterizing QS inhibitors through direct assessment of their ability to interfere with autoinducer-receptor interactions. These genetically engineered bacteria contain reporter gene fusions (e.g., lux, gfp) to promoters controlled by specific QS receptors, enabling rapid quantification of QS inhibition through measurable outputs such as bioluminescence, fluorescence, or pigment production [1]. The C. violaceum biosensor system has gained particular prominence for AHL-based QS inhibition studies due to its production of violacein, a violet pigment whose synthesis is directly controlled by AHL-mediated QS [1]. This system provides a straightforward colorimetric readout for initial screening of potential QS inhibitors, with the advantage of being "fast, inexpensive, and easy to apply for qualitatively screening AIs" [1].
Materials Required:
Procedure:
Interpretation and Considerations: The appearance of a clear, colorless zone around the disk indicates successful inhibition of AHL-mediated violacein production, suggesting interference with the CviI/CviR QS system of C. violaceum. The diameter of the inhibition zone provides a semi-quantitative measure of inhibitory potency. Researchers should note that antibacterial activity can confound results, requiring additional controls to distinguish specific QS inhibition from general growth suppression [1]. This method serves as an excellent preliminary screening tool before progressing to more specific, quantitative assays with P. aeruginosa itself.
Biofilm formation represents a critical virulence determinant in P. aeruginosa infections, contributing significantly to antibiotic resistance and chronic persistence. The Rhl QS system directly regulates multiple aspects of biofilm development, including production of rhamnolipids that facilitate surface motility and microcolony formation [3] [2]. Inhibition of biofilm formation through disruption of C4-HSL signaling therefore represents a promising anti-virulence strategy. Research has demonstrated that specific C4-HSL analogs can "modify the growth kinetics and to restrict the number of adherent cells when added from the early stages of biofilm formation (i.e., adhesion and microcolony formation) in a dose-dependent manner" [5].
Materials Required:
Procedure:
Data Analysis and Interpretation: Calculate biofilm formation inhibition percentage using the formula: % Inhibition = [(OD₅₉₀ control - OD₅₉₀ treated) / OD₅₉₀ control] × 100 Dose-response curves can be generated by testing serial dilutions of inhibitors, enabling calculation of IC₅₀ values. Researchers should confirm that observed inhibition is not due to general antibacterial activity through parallel viability assays such as resazurin reduction or CFU enumeration [5].
Aptamers represent an innovative approach to QS inhibition through direct sequestration of signaling molecules, preventing receptor interaction. These single-stranded DNA or RNA oligonucleotides are selected through Systematic Evolution of Ligands by Exponential Enrichment (SELEX) to exhibit high affinity and specificity for target molecules [6]. Researchers have successfully developed DNA aptamers against C4-HSL using an improved SELEX method based on "structure-switching fluorescent activating bead" technology [6]. These aptamers demonstrate significant efficacy in reducing P. aeruginosa biofilm formation to approximately one-third of untreated controls, representing a promising alternative to small-molecule inhibitors [6]. Structural analyses have revealed that the most effective aptamers contain a highly conserved Y-shaped structural unit, suggesting a specific structural motif critical for C4-HSL recognition and binding [6].
Materials Required:
Procedure:
Optimization Considerations: Aptamer efficacy can be influenced by numerous factors including concentration, folding conditions, and presence of divalent cations. Researchers should systematically optimize:
The diagram below illustrates the complex hierarchical organization of the four quorum sensing systems in P. aeruginosa and their interconnected regulation, highlighting potential inhibition points.
Diagram 1: Quorum Sensing Systems in P. aeruginosa and Inhibition Strategies. This diagram illustrates the four interconnected QS systems with hierarchical relationships and potential inhibition points targeted by C4-HSL analogs, PqsR inhibitors, and C4-HSL aptamers.
The following diagram outlines a comprehensive workflow for screening and evaluating quorum sensing inhibitors, from initial biosensor screening to mechanistic studies.
Diagram 2: Comprehensive Workflow for Quorum Sensing Inhibitor Screening. This diagram outlines the sequential stages of QS inhibitor evaluation, from initial biosensor screening to in vivo validation, including parallel aptamer development pathways.
Successful evaluation of C4-HSL analogs requires careful optimization of experimental conditions to ensure biologically relevant results. Key considerations include:
A critical challenge in QS inhibition research is distinguishing specific QS inhibition from general antibacterial effects or toxicity. Implement the following control experiments to validate specificity:
The strategic inhibition of quorum sensing through C4-HSL analogs and related approaches represents a promising alternative to conventional antibiotics for controlling P. aeruginosa infections. The protocols and application notes detailed in this document provide researchers with comprehensive methodologies for evaluating potential QS inhibitors, from initial screening to mechanistic studies. As antibiotic resistance continues to escalate globally, targeting bacterial virulence through QS inhibition offers the dual advantage of reducing selective pressure for resistance while specifically disrupting pathogenicity mechanisms. Future directions in this field will likely include combination therapies pairing QS inhibitors with conventional antibiotics, nanocarrier systems for targeted delivery of inhibitors, and expansion of these approaches to combat other clinically significant pathogens with well-characterized QS systems.
N-Butanoyl-L-homoserine lactone (BHL), also known as C4-HSL, is a small signaling molecule that plays a critical role in bacterial communication processes mediated by quorum sensing (QS) systems. This compound serves as a key intercellular signal for the Gram-negative bacterium Pseudomonas aeruginosa, an opportunistic pathogen notorious for its role in hospital-acquired infections and chronic conditions in immunocompromised patients [1] [2]. BHL functions specifically as the native autoinducer for the RhlR receptor, one of the central regulators in the complex QS network of P. aeruginosa [1]. Upon reaching a threshold concentration that correlates with high population density, BHL binds to and activates RhlR, forming a transcription factor complex that modulates expression of numerous virulence genes and promotes biofilm development [1].
The biofilm lifecycle begins when planktonic bacteria undergo initial attachment to surfaces through physical forces like hydrophobic, Van Der Waals, and electrostatic bonds [3]. Following irreversible attachment, bacterial cells produce an extracellular matrix that facilitates aggregation and maturation into complex three-dimensional structures [2] [3]. Mature biofilms eventually undergo a dispersal phase where microcolonies are released to colonize new surfaces [2]. Within this developmental process, BHL-mediated quorum sensing regulates critical aspects of biofilm maturation and virulence factor production, making it an attractive target for anti-biofilm strategies [1] [4]. The ability of BHL and its analogs to either promote or inhibit quorum sensing pathways, depending on their structural properties, enables researchers to develop targeted approaches for controlling biofilm-associated infections [1].
Table 1: Biological activities of BHL and selected analogs in quorum sensing modulation
| Compound Name | CAS Number | Biological Activity | Potency vs Native BHL | Key Findings |
|---|---|---|---|---|
| N-Butanoyl-L-homoserine lactone (BHL) | 67605-85-0 | RhlR agonist | Reference compound | Native ligand for RhlR; regulates virulence and biofilm formation in P. aeruginosa [1] |
| N-Butanoyl-DL-homoserine lactone | 98426-48-3 | RhlR agonist (racemic) | Similar potency | Racemic mixture used in studies of biofilm inhibition [5] |
| FABHL | Not specified | LasR antagonist | N/A | Downregulates lasR expression; binding energy with LasR: -4.27; inhibits QS-controlled biofilm formation [4] |
| CABHL | Not specified | LasR antagonist | N/A | Downregulates lasR expression; binding energy with LasR: -4.51; inhibits QS-controlled biofilm formation [4] |
| Compound 2 (Pentenyl HL) | Not specified | RhlR agonist | ~10-fold higher | Potent and selective RhlR activation; minimal LasR cross-talk [1] |
| Compound 3 (Cyclopentyl HL) | Not specified | RhlR agonist | ~10-fold higher | High potency and selectivity for RhlR over LasR [1] |
| Compound 7 (Isovaleryl HL) | Not specified | RhlR agonist | Moderate | Naturally occurring AHL from Bradyrhizobium japonicum [1] |
| D-BHL (Enantiomer) | Not specified | RhlR modulator | Reduced activity | Demonstrates importance of L-stereochemistry for native receptor interaction [1] |
Table 2: Physicochemical properties and formulation data for BHL
| Parameter | Value | Experimental Conditions | Application Notes |
|---|---|---|---|
| Molecular Formula | C₈H₁₃NO₃ | N/A | Chemical synthesis reference |
| Molecular Weight | 171.19 g/mol | N/A | Calculation of molar solutions |
| Purity | ≥98% | Analytical standard | Suitable for research applications [5] |
| CAS Number | 98426-48-3 (racemic) | N/A | Material identification |
| Storage Conditions | -20°C (powder) | 3-year stability | Long-term storage recommendation [5] |
| Solubility in DMSO | ~100 mg/mL (584 mM) | 25°C | Stock solution preparation [5] |
| Working Solution Stability | -80°C for 6 months | In solvent | Recommended for extended studies |
| logP | 0.609 | N/A | Indicates moderate hydrophobicity [5] |
| Hydrogen Bond Donor Count | 1 | N/A | Molecular interaction potential |
| Hydrogen Bond Acceptor Count | 3 | N/A | Molecular interaction potential |
Protocol 1: Anti-biofilm activity screening using microtiter plate assay
Principle: This protocol evaluates the potential of BHL analogs to inhibit or disrupt biofilm formation in P. aeruginosa strains using a crystal violet staining method that quantifies biomass accumulation [4].
Materials:
Procedure:
Data analysis: Calculate percentage inhibition relative to vehicle controls using the formula: % Inhibition = [1 - (OD₅₉₀ treated / OD₅₉₀ control)] × 100 Perform dose-response curves for potent compounds to determine IC₅₀ values using appropriate statistical software.
Quality control: Run each test condition in at least triplicate wells across multiple independent experiments. Include known QS inhibitors as positive controls when available.
Protocol 2: Quantitative real-time PCR assessment of QS gene expression
Principle: This protocol measures the impact of BHL analogs on expression of key QS genes (lasR and rhlR) in P. aeruginosa biofilms using quantitative real-time PCR methodology [4].
Materials:
Procedure:
Troubleshooting:
Protocol 3: Molecular docking of BHL analogs with LasR and RhlR receptors
Principle: This protocol describes computational approaches to predict binding interactions and affinities of BHL analogs with QS receptors, providing structural insights for rational design of more potent modulators [4].
Materials:
Procedure:
Validation: Compare docking results with available experimental structural data. Use known active and inactive compounds to validate prediction accuracy.
The data presented in these application notes demonstrates that BHL and its structural analogs represent versatile chemical tools for modulating quorum-sensing networks in P. aeruginosa and potentially other Gram-negative pathogens. The structure-activity relationship studies reveal that even subtle modifications to the native BHL structure can significantly alter receptor selectivity and functional outcomes [1]. For instance, replacing the linear butanoyl chain with cyclopentyl or pentenyl moieties produces analogs with approximately 10-fold higher potency for RhlR activation while maintaining excellent selectivity over LasR, the other major QS receptor in P. aeruginosa [1]. This selectivity is particularly valuable for dissecting the individual contributions of different QS circuits to biofilm development and virulence.
The discovery of dual-acting compounds that can either activate or inhibit QS depending on concentration, bacterial strain, and growth conditions highlights the context-dependent nature of QS modulation [1] [4]. For example, certain BHL analogs at low concentrations may prime QS responses, while at higher concentrations they might compete with native signals and inhibit pathway activation. This dual potential necessitates careful dose-response characterization in specific experimental systems. The observation that some clinical isolates of P. aeruginosa produce undetectable or very low levels of short-chain AHLs like BHL further suggests potential strain-specific adaptations in QS circuitry that could influence treatment strategies [6].
From a therapeutic perspective, the combination of BHL analogs with conventional antibiotics or matrix-degrading enzymes presents a promising approach for overcoming biofilm-mediated treatment failures [2] [3]. The enzymatic degradation of biofilm matrices using glycosidases, proteases, and DNases has demonstrated synergistic effects with QS modulators by improving penetration and access to embedded bacterial cells [3]. Furthermore, the computational modeling of BHL analog interactions with QS receptors provides a rational foundation for designing next-generation compounds with optimized binding characteristics and metabolic stability [4].
The study of N-butanoyl-homoserine lactone and its synthetic analogs has significantly advanced our understanding of bacterial communication systems and provided valuable chemical tools for controlling biofilm-associated infections. The protocols and data summarized in these application notes provide researchers with robust methodologies for evaluating anti-biofilm activity, assessing gene expression changes, and predicting molecular interactions of BHL-based compounds. Future research directions should focus on expanding SAR investigations to cover a broader chemical space, developing formulation strategies for in vivo application, exploring combination therapies with conventional antimicrobials, and investigating the effects of QS modulation on host-pathogen interactions and immune responses. The continued refinement of BHL-based quorum sensing modulators holds significant promise for addressing the persistent challenge of biofilm-related infections in clinical settings.
The table below summarizes key validation parameters for AHL detection via LC-MS/MS in canine ear rinse samples, based on established research.
| Validation Parameter | Description / Value | Analytical Technique |
|---|---|---|
| Target AHLs | N-butanoyl-L-homoserine lactone (C4-HSL), N-hexanoyl-L-homoserine lactone (C6-HSL), N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) [1]. | Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) [1] |
| Sample Matrix | Canine ear canal rinses with physiological saline (0.9% NaCl) [1]. | - |
| Sample Preparation | Centrifugation (3100 × g, 30 min, 4°C); supernatant stored at -80°C prior to extraction [1]. | - |
| Extraction Solvent | Dichloromethane [1]. | - |
| Method Applicability | Validated for quantification in both non-clinical (spiked) and clinical veterinary samples [1]. | - |
| Proven Utility | Enables monitoring of AHL concentration changes over time during treatment [1]. | - |
This protocol is adapted from a validated procedure for detecting AHLs in ear rinsates from dogs with Pseudomonas aeruginosa-associated otitis externa [1].
The following diagram illustrates the role of AHLs in the quorum sensing system of a typical Gram-negative veterinary pathogen like Pseudomonas aeruginosa.
Diagnostic and Prognostic Potential: AHL concentration in clinical samples can serve as a biomarker for infection severity and treatment success. Research demonstrates that AHL levels decrease over time in canine otitis externa cases responding to standard treatment [1] [2].
Basis for Novel Therapies: Detecting AHLs supports the development of Quorum Quenching (QQ) strategies. By degrading or blocking AHL signals (using enzymes, inhibitory antibodies, or small molecules), it's possible to attenuate bacterial virulence without inducing high selection pressure for traditional antibiotic resistance [1] [3].
Combatting Antimicrobial Resistance (AMR): QS controls mechanisms like biofilm formation and efflux pump expression, which contribute significantly to AMR. Inhibiting QS can make bacterial pathogens more susceptible to antibiotics and host immune clearance [3].
The flowchart below outlines the complete process from sample collection to data analysis.
Addressing Matrix Effects: Biological samples can suppress or enhance the analytical signal. Using stable isotope-labeled AHLs as internal standards is the most effective approach to correct for these effects if available [1].
Method Selection: While bacterial biosensors and TLC are useful for initial screening, LC-MS/MS is superior for specific, sensitive, and reliable quantification of AHLs in complex clinical matrices. High-resolution MS (e.g., Q-TOF) can also identify novel AHLs [1] [4].
Here are answers to common questions about handling C4-HSL in the lab.
What are the recommended storage conditions for C4-HSL? To ensure long-term stability, store the compound as a powder at -20°C [1] [2]. For short-term storage (up to two years), the powder can also be kept at +4°C [2]. Always protect it from light and moisture [2].
How should I prepare and store stock solutions? Once dissolved, the stability depends on the storage temperature:
What solvents can I use to dissolve C4-HSL? C4-HSL is soluble in a range of common laboratory solvents. The following table summarizes solubility data for easy reference.
| Solvent | Solubility / Concentration |
|---|---|
| DMSO | ~100 mg/mL (~584 mM) [1] or ~30 mg/mL [2] |
| Water | 10 mg/mL at 25°C [2] or 20 mg/mL (with warming to 60°C) [1] |
| Ethanol | Soluble [2] |
| DMF | ~30 mg/mL [2] |
This section addresses potential issues you might encounter during experiments.
Problem: Precipitate forms in stock solution.
Problem: Experimental results are inconsistent or show a loss of biological activity.
Problem: Need to confirm the identity or purity of the compound.
Understanding the role of C4-HSL in bacterial signaling can help contextualize your experiments. The following diagram illustrates the simplified quorum sensing circuit in Pseudomonas aeruginosa that involves this molecule.
As shown above, C4-HSL (also known as BHL) is the native signaling molecule that activates the RhlR receptor in P. aeruginosa [4] [5]. This activation at high cell density leads to the expression of genes controlling virulence factors and biofilm formation [1] [4]. The stability of your C4-HSL is therefore critical for reproducible results in quorum sensing inhibition or modulation studies.
In LC-MS/MS analysis, matrix effects occur when other compounds co-eluting with your analyte interfere with the ionization process in the mass spectrometer. This can lead to either ion suppression or enhancement, detrimentally affecting the method's accuracy, sensitivity, and reproducibility [1] [2].
For AHL detection, this is a particular concern because these molecules are often studied in complex biological matrices like bacterial cultures or rhizosphere samples, which contain many other compounds that can co-elute and interfere [3] [4].
The table below summarizes the main strategies for managing matrix effects, from simple sample preparation to advanced calibration techniques.
| Strategy | Description | Key Considerations |
|---|---|---|
| Sample Dilution [1] | Directly diluting the sample to reduce concentration of interfering compounds. | Only feasible for high-sensitivity assays; may dilute analyte below limit of detection. [1] |
| Improved Sample Clean-up [1] [2] | Using selective extraction or purification to remove impurities. | May not remove all interfering compounds, especially those structurally similar to the analyte. [1] |
| Chromatographic Optimization [1] [2] | Adjusting LC parameters (column, mobile phase, gradient) to separate analyte from interferences. | Time-consuming; some mobile phase additives can themselves cause ion suppression. [1] |
| Internal Standard (IS) Calibration [1] | Using a corrective compound to account for variability; Stable Isotope-Labeled IS (SIL-IS) is the gold standard. | SIL-IS is optimal but can be expensive or unavailable. A co-eluting structural analogue is a potential alternative. [1] |
| Standard Addition Method [1] | Adding known amounts of analyte to the sample matrix itself to build a calibration curve. | Does not require a blank matrix; very effective but increases sample preparation time and complexity. [1] |
This method quantitatively assesses the degree of matrix effect by comparing analyte response in a pure solution versus a sample matrix [1] [2].
MF = (Peak Area of AHL in Spiked Matrix) / (Peak Area of AHL in Neat Solution)If using AHL biosensors (e.g., Agrobacterium tumefaciens KYC55 [4]) that report via fluorescence (like GFP), follow standardized community protocols to ensure your data is reliable and comparable.
The following diagram illustrates the core workflow for developing a robust LC-MS/MS method for AHL analysis, integrating the key troubleshooting strategies.
This workflow provides a systematic approach to identifying and correcting for matrix effects in your analyses.
Clinical isolates with deficiencies in the C4-HSL-based rhl quorum sensing system can arise from mutations and exhibit distinct phenotypic and genotypic profiles. The table below summarizes the core findings from key studies.
| Study Feature | Bosgelmez-Tinaz & Ulusoy, 2008 [1] [2] | Zhou et al., 2018 [3] |
|---|---|---|
| Isolates Studied | 4 C4-HSL deficient isolates (I-457, I-458, I-459, I-461) from 50 clinical samples [1]. | 2 LasR-deficient isolates (bj13, bj14) from 94 clinical samples; both from same ST227 [3]. |
| Identified Mutations | Mutations in rhlI and rhlR genes. Two isolates had defects in both rhlR and rhlI, while two others had mutations only in rhlI [1]. |
A single point mutation (G→A) at nucleotide 180 in lasR, leading to a premature stop codon (LasRW60*) [3]. |
| Impact on Virulence Factors | Strong reduction in elastase, protease, pyocyanin, and rhamnolipid production [1] [2]. | Varied impact: Both isolates were biofilm-deficient, but showed different proteolytic activity (one reduced, one absent) [3]. |
| Key Implication | QS-deficient P. aeruginosa can still cause infections, suggesting other factors contribute to pathogenesis [1]. | Conventional QS hierarchy can be altered; LasR is not always essential for all rhl system activity [3]. |
Here are detailed methodologies for key experiments in characterizing C4-HSL deficient isolates.
This is a classic method for detecting AHL production [2].
This protocol confirms mutations in QS genes [1] [3].
lasR, lasI, rhlR, and rhlI. Perform PCR reactions with the extracted DNA as a template.This diagram outlines the logical workflow for characterizing a suspected QS-deficient clinical isolate, integrating phenotypic and genotypic analyses.
Q1: My clinical isolate shows reduced virulence factor production but still causes infection. Is this a contradiction? A: No. The discovery of naturally occurring QS-deficient isolates that are still capable of causing infection shows that while QS is a major virulence regulator, it is not the only factor. Other, yet unidentified, factors likely contribute to the pathogenesis of P. aeruginosa [1].
Q2: I've found a mutation in the lasR gene. Will this always completely disable the rhl system? A: Not necessarily. Research on clinical isolates has shown that the conventional QS hierarchy can be altered. Some lasR-mutant isolates retain partial or even full functionality of the rhl system, a phenomenon described as "LasR-independent" QS activation [3]. You should empirically test for C4-HSL production and rhl-controlled virulence factors.
Q3: What is the best method to quantify AHLs in my clinical samples? A: While TLC is a good qualitative method, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is superior for accurate quantification, especially in complex clinical matrices like ear rinses or sputum. It offers high sensitivity and specificity and can simultaneously detect multiple AHLs (e.g., C4-HSL, C6-HSL, 3-oxo-C12-HSL) [4].
Q4: Are C4-HSL deficient isolates relevant for developing new anti-virulence drugs? A: Absolutely. Understanding the specific mutations and altered signaling in clinical isolates is crucial for drug development. The RhlR receptor remains a prime target. Several studies are actively screening for and designing small molecules (e.g., phenolic derivatives, repurposed drugs like MK-8245) that can inhibit the rhl system, reduce virulence, and potentially break down biofilms in both laboratory and clinical strains [5] [6].
The table below summarizes frequent problems encountered when working with P. aeruginosa strains harboring mutations in the Rhl quorum sensing system, based on analysis of clinical and laboratory strains [1] [2].
| Observed Problem | Potential Genetic Defect | Underlying Mechanism & Evidence | Suggested Experimental Validation |
|---|---|---|---|
Loss of Rhl-dependent virulence factors (e.g., pyocyanin) in a ∆lasR background [2]. |
Inactivating mutations in lasR, often with concurrent mutations in rhlI [2]. |
LasR is a key upstream activator of the rhl system. Its loss disrupts the regulatory hierarchy. Compensatory rhlI mutations (e.g., G62S, D83E) recalibrate C4-HSL levels [2]. |
See Protocol 1: Supernatant Supplementation Assay below. |
| Unexpected production of C6-HSL and C8-HSL in Rhizobium leguminosarum or related species [1]. | Presence of additional, uncharacterized AHL synthase loci (e.g., other luxI-type genes) [1]. |
Mutating a single rhiI gene decreases but does not eliminate C6/C8-HSL production, indicating redundant AHL synthases [1]. |
Extract and analyze AHLs from spent culture media using TLC or mass spectrometry [1]. |
| Reduced nodulation & nitrogen fixation in symbiotic rhizobia [3]. | Mutations in quorum sensing regulators (e.g., cinR) [3]. |
In R. etli, a complex QS network exists (CinRI, RaiRI, TraRI). cinR mutation reduces nodule formation, affecting symbiosis [3]. |
Measure nodule formation and nitrogen fixation activity in plant host assays [3]. |
Here are detailed methods to diagnose and investigate the issues outlined above.
This assay tests whether a phenotype loss (e.g., lack of pyocyanin) is due to a lack of autoinducer signal or a defective receptor/regulatory pathway [2].
∆lasR or ∆rhlI), and a positive control (e.g., mutant complemented with functional rhlI) to stationary phase in an appropriate medium.∆rhlI reporter strain to mid-exponential phase. Add a defined percentage (e.g., 10% v/v) of the CFS from step 2 to the recipient culture. A negative control is the ∆rhlI strain with fresh medium.Interpretation: If CFS from the mutant restores the phenotype in the ∆rhlI reporter, the mutant's rhlI gene is functional. If not, the rhlI gene is likely defective.
This protocol is used to separate and identify different AHLs produced by a bacterial strain [3].
traI-lacZ fusion and will produce a blue color upon cleavage of X-Gal where AHLs are present [3].Why do clinical isolates of P. aeruginosa often have lasR mutations yet remain virulent?
These strains frequently evolve compensatory mutations in the rhlI gene (e.g., G62S, D83E). These rhlI variants recalibrate the production of the autoinducer C4-HSL, restoring activation of RhlR and the expression of key virulence factors like pyocyanin, even in the absence of a functional LasR [2].
How can a single mutation in rhlI affect autoinducer signaling?
Mutations in rhlI can alter the enzyme's kinetics or specificity, changing the amount of C4-HSL produced. In a ∆lasR background, rhlI mutants that cause overproduction of C4-HSL can hyper-activate RhlR. Second-site "re-calibrating" mutations can then lower C4-HSL production back to an optimal level, maximizing virulence without wasteful overproduction [2].
What should I check if my Rhizobium strain shows unexpected AHL production?
Assume the existence of multiple, redundant AHL synthase genes. In R. leguminosarum, mutating the rhiI gene reduced but did not eliminate the production of C6-HSL and C8-HSL, indicating other loci are involved. You should profile AHLs from a strain where all suspected synthase genes have been inactivated [1].
To help visualize the core Rhl system and the experimental logic for troubleshooting, please refer to the following diagrams.
What is C4-HSL and why is it important?
What are the main challenges in detecting low concentrations of C4-HSL?
The table below summarizes the key characteristics of different detection approaches.
| Method | Principle | Key Features / Specific Protocol | Best for |
|---|---|---|---|
| Aptamer-Based (ssFABS) [2] | A structure-switching DNA aptamer binds C4-HSL, dissociating from a solid phase into liquid for detection. | High specificity for C4-HSL; uses fluorescent activation bead sorter; protocol involves hybridizing a biotinylated capture sequence (C50) with a random ssDNA library (Pool99) and a quencher sequence (SQ) on beads. | Highly specific, early-stage detection in research settings. |
| Whole-Cell Biosensor [3] | Engineered bacteria (e.g., E. coli with RhlR) produce a fluorescent protein (e.g., sfGFP) upon binding C4-HSL. | Provides biological context; can be integrated into complex logic systems; engineered for orthogonality to minimize crosstalk with other AHL systems like 3-oxo-C8-HSL/TraR. | Functional, real-time monitoring within a biological system. |
| Enzymatic Disruption (Quorum Quenching) [4] | Lactonase enzymes (e.g., GcL) degrade AHL molecules, including C4-HSL, and the reduction is measured indirectly via decreased virulence. | An indirect method; used to confirm C4-HSL's role; effectiveness depends on the lactonase's substrate preference (broad-specificity MLL lactonases like GcL degrade both C4-HSL and 3-oxo-C12-HSL). | Confirming the functional role of C4-HHSL in virulence. |
| Conventional Analytics (HPLC/MS) [1] | Separates and identifies molecules based on physical/chemical properties (e.g., mass, charge). | High accuracy; requires specialized, expensive equipment; often used to validate novel biosensing methods. | Validating results from other methods; when high precision is required. |
Problem 1: Low or Unstable Signal from Aptamer-Based Detection
Problem 2: High Background Noise in Whole-Cell Biosensor Assays
Problem 3: Inconsistent Results in Lactonase Inhibition Studies
The following diagrams illustrate the core mechanisms of two primary detection methods.
N-Butanoyl-homoserine lactone (C4-HSL) can be degraded through several mechanisms, which can be broadly categorized as enzymatic and non-enzymatic.
The following diagram illustrates the primary degradation pathways for C4-HSL and the corresponding strategies to prevent it.
Here is a detailed FAQ to help you troubleshoot and prevent C4-HSL degradation in your experiments.
| Issue & Symptoms | Underlying Cause | Recommended Prevention & Solution |
|---|---|---|
| Rapid loss of C4-HSL activity in bacterial co-cultures or environmental samples [1] [2] | Enzymatic degradation by lactonases or acylases produced by other bacteria (e.g., Bacillus spp.) in the system [1] [2]. | Use specific enzyme inhibitors if available; employ quorum-sensing mutants as controls; consider using non-native AHL analogs (e.g., sulfonyl HLs) resistant to enzymatic cleavage [3]. |
| Unexpected decrease in C4-HSL concentration in stock solutions or buffer systems [1] | Non-enzymatic hydrolysis of the lactone ring, accelerated at alkaline pH and higher temperatures [1]. | Prepare fresh stock solutions frequently; store stock solutions at -20°C or -80°C; use slightly acidic buffers (pH < 7.0) for experiments; avoid repeated freeze-thaw cycles [1]. |
| Presence of D-enantiomer interferes with bioactivity assays [4] | Spontaneous racemization at the lactone ring's chiral center, producing the less active D-enantiomer [4]. | Note that the L-enantiomer is the biologically relevant form; store compounds properly to slow racemization; use analytical methods (e.g., chiral chromatography) to check enantiomeric purity if needed [4]. |
If you suspect enzymatic degradation in your experimental system, you can use this protocol to test for it.
Quorum Sensing (QS) is a cell-to-cell communication system where bacteria use chemical signal molecules, called autoinducers (AIs), to coordinate group behaviors such as virulence factor production and biofilm formation [1] [2]. Acyl-homoserine lactones (AHLs) are a major class of AIs for many Gram-negative bacteria [2].
Quorum Quenching (QQ) disrupts this process, thereby attenuating bacterial pathogenicity without exerting a lethal selective pressure, which is a key advantage over conventional antibiotics [3] [1] [4]. The table below summarizes the primary QQ strategies.
| QQ Strategy | Mechanism of Action | Example Compounds/Agents |
|---|---|---|
| Degradation/Inactivation of AIs | Enzymatic degradation or modification of signaling molecules (e.g., AHLs) [1]. | Lactonases (e.g., AiiA), Acylases [3] [5]. |
| Inhibition of AI Synthesis | Suppression of the enzymes responsible for producing autoinducers [1]. | Analogues of anthranilic acid [3]. |
| Blocking Signal Reception | Antagonists that bind to and block the receptor proteins (e.g., LuxR-type) without activating them [1]. | Brominated furanones [3]. |
Biofilms are a major contributor to antibiotic resistance, and QQ is a promising strategy to control them [1]. The diagram below illustrates how QQ targets the QS system within a biofilm to restore antibiotic susceptibility.
This protocol quantifies the ability of a biofilm sample to degrade AHLs, based on an established method [2].
1. Principle The assay measures the degradation of a substrate AHL (e.g., C8-HSL) by a sample. The remaining AHL is quantified using a biosensor strain, Agrobacterium tumefaciens A136, which produces β-galactosidase. Enzyme activity is measured colorimetrically with the substrate X-gal, which turns blue upon cleavage [2].
2. Reagents and Equipment
3. Step-by-Step Procedure
4. Critical Factors for Optimization
The workflow for this quantitative assay is outlined below.
This protocol adapts a method to visually detect QQ interactions in the presence of a plant root, using Medicago truncatula as an example [5].
1. Principle A broad-range AHL biosensor, A. tumefaciens KYC55, is embedded in soft agar. The biosensor contains the lacZ gene fused to AHL-responsive elements. In the presence of AHLs, it produces β-galactosidase, which cleaves X-gal to produce a blue pigment. A QQ strain can inhibit this coloration [5].
2. Step-by-Step Procedure
Here are solutions to frequently encountered problems in QQ research.
| Problem | Possible Cause | Solution |
|---|---|---|
| Weak or no signal in biosensor assays. | Low sensitivity of biosensor to specific AHL; degraded substrates; low cell density of biosensor. | Use a broad-range biosensor like A. tumefaciens KYC55 [5] or A136 [2]; prepare fresh AHL stocks; ensure biosensor is in active growth phase. |
| High background signal in 96-well assay. | Non-specific reactions or contamination. | Include stringent negative controls (no sample); ensure all equipment and reagents are sterile [2]. |
| QQ activity is low or inconsistent in biofilms. | QQ compound cannot penetrate biofilm matrix; microenvironment (pH, O₂) is suboptimal. | Use matrix-disrupting agents (e.g., DNase) in combination; measure and adjust environmental factors like pH and oxygen [2]. |
| Bacterial growth is inhibited by QQ compound. | Compound may have non-specific antibacterial (biocidal) effects. | Check for growth inhibition in rich medium using growth curve assays. A true QQ compound should not affect growth [3]. |
Q: How can I make my AHL biosensor assay faster? A: Consider switching from a whole-cell to a cell-free assay system. This approach uses a lysate from the biosensor strain (e.g., Agrobacterium tumefaciens NTL4) containing all necessary cellular components for gene expression. It eliminates lengthy cell conditioning steps and can reduce assay time from over 24 hours to less than 3 hours while maintaining high sensitivity [1].
Q: What can I do if my biosensor's signal is too weak for detection? A: You can enhance the signal by optimizing the detection substrate. For example, in a β-galactosidase system, replacing the traditional chromogenic substrate (X-Gal) with a luminescent one (Beta-Glo) was shown to increase sensitivity by 10-fold. Ensuring your biosensor is pre-induced before the assay can also improve signal strength [1] [2].
Q: How can I detect short-lived AHL signals in complex environments like soil or wastewater? A: For these scenarios, recombinase-memory biosensors are a promising tool. These sensors record a transient exposure to an AHL signal by permanently flipping a segment of their DNA. This "memory" can be stored for over 8 days (~70 generations) and read later via methods like qPCR, bypassing the need for real-time optical detection in opaque environments [3].
Q: My experiment requires visualizing AHL signals directly on a plant root. Is there a method for this? A: Yes. A tri-trophic system has been developed for this purpose. In this method, a plant root (e.g., Medicago truncatula) is embedded in a soft-agar plate containing an AHL biosensor (e.g., A. tumefaciens KYC55) and a substrate (X-Gal). QS or QQ bacteria are then inoculated onto the root, allowing for direct visualization of AHL interactions around the root system after a few days of incubation [2].
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| High Background Signal | Contamination from ambient AHLs or unintended activation of the biosensor. | Use minimal media; include control without sample; ensure aseptic technique; for memory biosensors, reduce recombinase expression to prevent unintended DNA flipping [1] [3]. |
| Low or No Signal | Low AHL concentration; low biosensor sensitivity; signal degradation. | Concentrate sample (e.g., ethyl acetate extraction); use a more sensitive substrate (e.g., luminescent); employ a broad-range, high-sensitivity biosensor strain like A. tumefaciens KYC55 [1] [2]. |
| Signal Instability Over Time | Metabolic burden from reporter protein expression; loss of genetic memory. | For long-term experiments, decouple the memory function from the reporter output. Use qPCR to read the genetic memory directly instead of relying on continuous fluorescent protein expression [3]. |
| Poor Detection in Complex Environments | Signal interference; inability to image in opaque materials; AHL degradation. | Use a memory biosensor that records exposure for later retrieval; combine TLC separation with a sensitive GFP-based biosensor and phosphorimager detection for improved characterization [4] [3]. |
| Inability to Detect Multiple AHL Types | Biosensor strain is too specific. | Use a combination of biosensor strains with different AHL specificities, or employ a broad-range biosensor like A. tumefaciens KYC55 in conjunction with analytical methods like TLC or LC-MS [2] [4]. |
This protocol is adapted from a study that developed a simple and fast method for AHL detection using a cell-free lysate [1].
Preparation of Cell-Free Lysate:
Assay Execution:
This protocol allows for the spatial visualization of QS and QQ interactions in the rhizosphere [2].
Preparation:
Assay Assembly:
Detection:
The following diagram illustrates the core genetic mechanism of a typical LacZ-based AHL biosensor, which forms the basis for many detection systems.
| Feature | N-Butanoyl-DL-homoserine lactone (Racemate) | N-Butanoyl-L-homoserine lactone (Enantiopure) |
|---|---|---|
| Chemical Structure | Racemic mixture (D-form & L-form) [1] [2] | Enantiopure L-form [3] |
| CAS Number | 98426-48-3 [1] [2] | 67605-85-0 [1] [3] |
| Biological Activity | Intermediate (contains 50% active L-form) [1] | Native, highly active quorum sensing signal [4] [5] |
| Primary Research Use | General research, method development [1] [2] | Studies requiring native biological activity [4] [3] |
| Role in Quorum Sensing | Can function as a signal, but with potentially reduced potency | Native activator of the RhlR receptor in P. aeruginosa [4] [5] |
| ADC Linker Application | Can be used as a cleavable linker for Antibody-Drug Conjugates (ADCs) [1] [2] | Used as a cleavable linker for Antibody-Drug Conjugates (ADCs) [1] [3] |
The core difference in activity stems from the stereochemistry of the homoserine lactone moiety. In Pseudomonas aeruginosa, the LuxR-type receptor RhlR is highly specific for the L-form of its native signal, N-butanoyl-L-homoserine lactone [4] [5].
The following diagram illustrates the key role of the L-form in the quorum sensing pathway of Pseudomonas aeruginosa:
A standard method for detecting and quantifying these compounds, including the racemic DL-mixture, from bacterial culture supernatants uses Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) [6]. The racemic DL-mixture is often used as a standard in such analytical protocols.
RhlR is a crucial LuxR-type transcriptional regulator within the quorum sensing (QS) network of Pseudomonas aeruginosa, an opportunistic Gram-negative pathogen that poses significant threats to immunocompromised patients and those with cystic fibrosis [1] [2]. The RhlR system, together with LasI/LasR and PQS/PqsR, forms an interconnected QS hierarchy that coordinates the expression of virulence factors, biofilm formation, and host immune evasion mechanisms [1]. Unlike LasR, which was historically considered the primary QS regulator, RhlR has gained recent prominence due to its dominant role in chronic infections and its activity in LasR-mutant clinical isolates, which are increasingly prevalent in hospital settings [1] [2]. This comparative guide provides researchers with a detailed analysis of RhlR-targeted modulators, their structure-activity relationships, and methodologies for evaluating their activity.
Table: Key Characteristics of RhlR in P. aeruginosa Pathogenesis
| Characteristic | Description | Research Implications |
|---|---|---|
| Native Ligand | N-butyryl-L-homoserine lactone (BHL) | Serves as structural template for modulator design |
| System Position | Secondary in hierarchy but primary in chronic infection | Important target for persistent infections |
| Regulated Virulence Factors | Pyocyanin, rhamnolipids, hydrogen cyanide, lectin | Multiple phenotypic endpoints for activity validation |
| Clinical Relevance | Active in LasR-mutants; dominant under phosphate limitation | Target for resistant strains |
The natural autoinducer for RhlR is N-butyryl-L-homoserine lactone (BHL), which serves as the structural foundation for agonist development [1] [3]. BHL consists of three key regions: (1) a head region featuring a homoserine lactone ring, (2) a middle region with an amide linkage, and (3) a tail region comprising a short (C4) alkyl chain [1]. Systematic structure-activity relationship (SAR) studies have revealed that modifications to each region differentially affect agonist potency and receptor selectivity. Research indicates that branching at the tail region, particularly with isovaleryl groups, enhances RhlR activation, achieving EC₅₀ values as low as 1.42 μM compared to 8.08 μM for native BHL in P. aeruginosa reporter systems [1]. Similarly, cyclopropylacetyl and cyclobutane modifications at the tail region significantly improve potency, demonstrating the preference for branched or cyclic aliphatic structures over linear chains [1] [3].
The head region shows notable tolerance for bioisosteric replacements while maintaining agonist activity. The homoserine lactone ring can be successfully replaced with homocysteine thiolactone (compound 6, EC₅₀ = 0.46 μM in E. coli) or cycloalkane rings such as cyclobutane and cyclopentane without sacrificing potency [1]. However, the carbonyl group within the ring system proves essential for activity, as reduction to alcohol functionality markedly decreases RhlR activation [1]. The stereochemical configuration at the chiral center also critically influences activity, with the L-enantiomer demonstrating significantly higher potency than its D-counterpart [3].
Table: Representative RhlR Agonists and Their Potency
| Compound | Tail Structure | Head Structure | EC₅₀ in E. coli Reporter (μM) | EC₅₀ in P. aeruginosa Reporter (μM) | Notes |
|---|---|---|---|---|---|
| BHL | n-butanoyl | Homoserine lactone | 8.95 | 8.08 | Native autoinducer |
| Compound 1 | isovaleryl | Homoserine lactone | 1.02 | 1.42 | ~8× more potent than BHL |
| Compound 6 | isovaleryl | Homocysteine thiolactone | 0.46 | 2.58 | Most potent in E. coli |
| Compound 3 | cyclobutane | Homoserine lactone | 1.78 | 1.41 | Cyclic tail enhancement |
| Compound 4 | cyclopentane | Homoserine lactone | 1.58 | 1.22 | Cyclic tail enhancement |
Recent agonist development has explored non-lactone head groups and tail conformation constraints to improve metabolic stability and receptor selectivity [1] [3]. While early efforts focused primarily on tail modifications, contemporary designs investigate amide bond bioisosteres and ring-expanded head groups [3]. For instance, replacing the lactone oxygen with sulfur (thiolactone) maintains or even enhances potency, while substitution with nitrogen (leading to lactam structures) or methylene groups yields mixed results [3]. Interestingly, head group removal or carbonyl elimination consistently abolishes agonist activity, confirming the critical nature of the hydrogen-bond accepting moiety in the head region [3]. These findings underscore that while the head group exhibits moderate flexibility for bioisosteric replacement, it must maintain specific electronic and hydrogen-bonding capabilities to preserve RhlR activation.
The middle region of RhlR agonists, primarily consisting of the amide linkage, has received less modification attention than the head and tail regions. However, available evidence suggests that replacing the amide with sulfonamide or ester isosteres generally reduces activity, indicating the importance of the amide's specific hydrogen-bonding pattern for receptor recognition [3]. The amide likely serves as a hydrogen-bond acceptor through its carbonyl oxygen and as a hydrogen-bond donor through its NH group, creating a specific interaction network within the binding pocket that cannot be replicated by most isosteric replacements [3] [4].
RhlR antagonists can be categorized into two primary structural classes based on systematic hierarchical virtual screening models [4]. Class 1 antagonists generally maintain the core structure of BHL but incorporate bulky aromatic substituents in the tail region that sterically hinder productive receptor activation [4]. These compounds typically feature a lactone or lactam head group, the native amide linkage or sulfonamide replacements, and aromatic tail groups with specific substitution patterns that maximize antagonistic activity [4]. In contrast, Class 2 antagonists deviate more significantly from the BHL structure and are characterized by an alkyl head region connected to a benzene tail through carbonyl or hydroxyl-containing middle regions [4]. This class includes compounds derived from gingerol parent structures, where the head group chain length inversely correlates with inhibitory activity [4].
The mechanism of RhlR antagonism primarily involves competitive binding at the native BHL binding site, thereby preventing the conformational changes required for receptor activation and DNA binding [4]. The most potent antagonists typically incorporate bulky aromatic groups in the tail region that presumably prevent the receptor from adopting its active conformation while still allowing high-affinity binding to the ligand-binding domain [4]. Additionally, some antagonists may function through allosteric mechanisms or by promoting the formation of non-productive receptor complexes, though structural evidence for these alternative mechanisms remains limited [4].
For Class 1 antagonists, the head region accepts considerable structural variation while maintaining antagonistic activity. Effective head groups include homoserine lactone, homocysteine thiolactone, tetrahydrofurfuryl rings, cyclopentane, furan rings, cyclolactam, and benzene rings [4]. Among these, tetrahydrofurfuryl rings and cyclopentanes demonstrate superior substitution activity compared to cyclolactam derivatives [4]. The middle region predominantly features the native amide linkage, though sulfonamide modification can enhance antagonistic activity by increasing the spatial volume around this critical junction [4]. The tail region accommodates diverse hydrocarbon chains, aryl rings, and cyclohexyl groups containing quaternary or sp²-hybridized α-carbons, all of which maintain inhibitory activity [4].
For Class 2 antagonists, the head region typically consists of an alkyl chain whose length inversely correlates with inhibition, regardless of the presence of β-hydroxy groups [4]. The middle region contains either carbonyl or hydroxyl groups, both essential for RhlR binding, with double bonds between the middle and tail phenyl rings conferring stronger inhibitory activity compared to single bonds or alkynyl groups [4]. The tail region consistently features a benzene ring with specific substitution patterns that critically influence activity, particularly small polar groups at the 4′-position (e.g., -F, -OH) that enhance potency [4]. At the 3′-position, larger substituents generally diminish antagonistic effects, suggesting steric limitations in this region of the binding pocket [4].
The primary method for evaluating RhlR modulator activity employs bacterial reporter strains containing RhlR-responsive promoters fused to readily quantifiable reporter genes [1] [3]. Two principal reporter systems have been developed:
E. coli-based heterologous systems: These utilize E. coli strains engineered to express RhlR along with a RhlR-responsive promoter (often derived from the rhlA gene) fused to luxCDABE (bioluminescence) or lacZ (β-galactosidase) reporter genes [1] [3]. This system provides a clean background free from interfering P. aeruginosa QS components, allowing direct assessment of compound-RhlR interactions without confounding effects from the native QS network.
P. aeruginosa-based native systems: These employ P. aeruginosa strains with chromosomal integrations of RhlR-responsive promoters fused to reporter genes [1] [3]. While more physiologically relevant, these systems are complicated by the interconnected nature of QS systems in P. aeruginosa, where modulation of one system may indirectly affect others through regulatory hierarchies.
For both systems, dose-response curves are generated by treating reporter strains with compound serial dilutions, measuring reporter output (luminescence or absorbance), and calculating EC₅₀ values for agonists or IC₅₀ values for antagonists [1] [3]. Agonist potency is typically reported as the concentration required for half-maximal activation relative to the native ligand BHL, while antagonist potency is reported as the concentration causing half-maximal inhibition of BHL-mediated activation [1] [3].
Functional validation of RhlR modulators includes direct measurement of RhlR-regulated virulence factors in wild-type P. aeruginosa strains [1] [5]:
Pyocyanin quantification: Culture supernatants are extracted with chloroform and re-extracted into acidic solution, with pyocyanin concentration determined by measuring absorbance at 520 nm and normalized to cell density [5].
Rhamnolipid measurement: Culture supernatants are extracted with diethyl ether, and rhamnolipids are quantified using the orcinol method with rhamnose standards, reporting results as rhamnose equivalents normalized to cell density [5].
Biofilm formation assays: Biofilms are typically grown in microtiter plates, stained with crystal violet, dissolved in ethanol-acetate solution, and quantified by measuring absorbance at 595 nm [1].
These phenotypic assays provide critical functional correlation to reporter assay data, confirming that RhlR modulation translates to meaningful biological effects in pathogenic P. aeruginosa strains [1] [5].
Advanced characterization of promising RhlR modulators includes assessment of binding affinity and receptor selectivity:
Competitive binding assays: Determine direct binding to RhlR using fluorescently labeled BHL analogs or competitive displacement approaches with radiolabeled BHL [3].
Selectivity profiling: Evaluate compounds against related LuxR-type receptors (particularly LasR and QscR) to establish selectivity profiles and minimize off-target effects [3].
Transcriptomic analysis: For lead compounds, RNA sequencing or microarray analysis of treated versus untreated P. aeruginosa provides comprehensive assessment of effects on the RhlR regulon and potential off-target effects [5].
The RhlR signaling pathway operates within a sophisticated regulatory network that integrates population density signals with environmental cues. The following diagram illustrates the core RhlR signaling pathway and its key regulatory interactions:
Diagram Title: RhlR Signaling and Regulatory Network
The core pathway begins with BHL production by RhlI at high cell density, followed by BHL binding to RhlR, forming an active complex that drives virulence factor expression and biofilm formation [1] [2]. Key regulatory interactions include positive feedback through PqsE activation, hierarchical control by the LasR system, and direct repression by the BfmS/BfmR two-component system, which responds to environmental signals [1] [5] [2]. This complex network explains RhlR's importance in chronic infections, particularly in LasR-mutant strains where it maintains virulence control independently [1] [2].
The comprehensive SAR analysis of RhlR agonists and antagonists reveals distinct structural requirements for modulation of this key quorum sensing receptor. Agonists generally require conserved head groups with specific hydrogen-bonding capabilities paired with branched or cyclic tail modifications that enhance potency, while antagonists typically incorporate bulky aromatic tails that prevent productive receptor activation. The experimental methodologies outlined provide researchers with robust protocols for evaluating novel RhlR modulators, from initial screening in reporter systems to functional validation through virulence factor quantification.
The following table compiles experimental data on different synthetic autoinducer analogs and their observed effects in validated studies.
| Analog Name / Type | Target System / Bacterium | Key Experimental Findings | Reference(s) |
|---|---|---|---|
| AIA-1 (N-(piperidin-4-yl)-dodecanamide) | P. aeruginosa | Enhanced efficacy of antibiotics (tobramycin, levofloxacin) in mouse infection models; reduced antibiotic tolerance in planktonic and biofilm cells; suppressed rpoS gene expression. | [1] |
| OdDHL-mimics (abiotic structural analogs) | P. aeruginosa (LasR system) | Competitively inhibited native autoinducer (OdDHL); significantly reduced production of virulence factor pyocyanin in wild-type cultures. | [2] |
| 3-oxo-C12-(2-aminocyclohexanol) | P. aeruginosa (LasR system) | Acted as a potent agonist, activating the LasR transcription factor. | [3] [4] |
| Phenylacetyl HL (PHL) Scaffolds (e.g., compounds 7, 9, 10) | LuxR-type receptors; tested on A. thaliana host | Inhibited primary root length at 50 µM; elicited strong auxin-like phenotypes in plants, indicating off-target effects on eukaryotic hosts. | [5] |
| Indole-containing HL (4) and Phenylpropionyl HL (2) | LuxR-type receptors; tested on A. thaliana host | Compound 4 inhibited root growth (50 µM); Compound 2 showed no discernible effect on the plant host. | [5] |
Researchers use a suite of biochemical, genetic, and phenotypic assays to comprehensively validate the activity of synthetic autoinducer analogs. The workflow below illustrates how these key experiments interconnect.
The key experiments illustrated above include:
In Vitro Receptor Activity (Reporter Gene Assay)
Gene Expression Analysis (qRT-PCR)
Virulence Factor Quantification
Biofilm Formation Assays
In Vivo Infection Models
Eukaryotic Host Response Assays
The table below summarizes the core characteristics, applications, and performance data of the primary methods used for detecting N-acyl homoserine lactones (AHLs).
| Method | Core Principle | Best For / Key Advantage | Key Limitation(s) | Reported Sensitivity / Data |
|---|---|---|---|---|
| Whole-Cell Biosensors [1] [2] [3] | Engineered bacteria that produce a detectable signal (e.g., color, light) in response to AHLs. | Rapid screening, detecting biological activity of AHLs, spatial visualization in co-cultures or on plant roots. | Specificity depends on the biosensor strain; can miss AHLs outside its detection range. Qualitative or semi-quantitative. | Detection of AHLs from Aeromonas veronii and Sinorhizobium meliloti; useful for tri-trophic plant-based assays [1] [3]. |
| Cell-Free Biosensor Assay [4] | Uses lysate from a biosensor strain to express β-galactosidase when AHLs are added. | Speed; reduces assay time from >24h to <3h. Lysate can be stored for over 6 months. | Requires preparation and storage of cell lysate. | 10-fold increase in sensitivity over whole-cell methods (using luminescent substrate); detection limits ~10-30 nM [4]. |
| TLC + Biosensor Overlay [5] [3] | Separates AHLs by polarity on a TLC plate, then uses a biosensor overlay to detect their positions. | Identifying multiple AHLs in a sample and characterizing their relative polarity. | Poor resolution for complex mixtures; less sensitive than LC-MS methods. | Novel GFP-based TLC method showed high sensitivity, detecting C4-HSL at 5 µM and 3-oxo-C12-HSL at 100 nM [5]. |
| LC-MS / MS [1] [6] | Physicochemical separation (LC) followed by highly specific and sensitive mass-based detection (MS). | Accurate identification and absolute quantification of a wide spectrum of AHLs in complex samples. | High cost, requires specialized equipment and expertise; sample preparation is critical. | HPLC/qTOF-MS effectively identified C6-HSL, C8-HSL, 3-oxo-C8-HSL, and 3-OH-C8-HSL in bacterial culture [1]. SPE-LLE LC-MS/MS method quantified 11 AHLs in wastewater [6]. |
| SPE-LLE with LC-MS/MS [6] | Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) combined with LC-MS/MS for sample clean-up and concentration. | Analyzing AHLs in complex, challenging matrices like wastewater with high accuracy and low detection limits. | Multi-step, time-consuming sample preparation process. | Optimized for wastewater; achieved high recovery rates (72-111%) for 11 AHLs; ng/L level quantification [6]. |
Here are the detailed methodologies for two key techniques as described in the scientific literature.
This protocol uses Agrobacterium tumefaciens KYC55 to visualize AHLs in the presence of plant roots.
This method was optimized for extracting and quantifying AHLs in complex wastewater.
The following diagram illustrates the logical workflow for the SPE-LLE with LC-MS/MS protocol.
Selecting the appropriate method depends entirely on your research question and available resources.
The methodology below is adapted from a veterinary study that successfully quantified AHLs in ear rinses from dogs with Pseudomonas aeruginosa-associated otitis externa using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) [1]. This represents a directly relevant protocol for the context you are studying.
| Protocol Aspect | Detailed Description |
|---|---|
| Sample Collection | Ear canals rinsed with 30 mL of sterile saline solution (0.9% NaCl) [1]. |
| Sample Preparation | Centrifugation of samples at 3100 × g for 30 min at 4°C; storage of supernatant at -80°C until extraction [1]. |
| Analytical Technique | Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) [1]. |
| Target AHLs | N-butanoyl-L-homoserine lactone (C4-HSL), N-hexanoyl-L-homoserine lactone (C6-HSL), and N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) [1]. |
| Extraction Solvent | Dichloromethane [1]. |
| Mobile Phase | Gradient mixing of methanol and deionized water containing 0.1% formic acid [1]. |
| Method Validation | Procedure validated using ear rinses from healthy dogs spiked with known amounts of the selected AHLs [1]. |
The study confirmed that LC-MS/MS is superior in detecting AHLs compared to other chromatographic techniques like thin-layer chromatography (TLC) or standard HPLC, especially in complex clinical samples where matrix effects can suppress or enhance signals [1].
The experimental workflow for studying AHLs is part of a broader biological context. The diagram below outlines the simplified quorum sensing system in Pseudomonas aeruginosa, a primary pathogen in otitis externa, showing how AHL concentration drives virulence [2] [1] [3].
In this system, AHLs like 3-oxo-C12-HSL and C4-HSL are the key signal molecules. Their concentration acts as a proxy for bacterial population density, triggering the coordinated expression of virulence factors and biofilm formation when a threshold is reached [2] [1]. This is the fundamental reason for investigating AHL concentrations in a clinical setting.
| Analog Name / Type | Key Structural Modification | Effect on RhlI Synthase | Effect on RhlR Receptor | Reported Impact on Biofilm |
|---|---|---|---|---|
| C4-HSL (Native Signal) [1] [2] | N-butyryl-L-homoserine lactone | Native substrate; no inhibition | Native agonist; activates virulence & biofilm genes | Promotes biofilm formation [3] |
| C4-d-HSL [1] | D-stereoisomer headgroup | Inhibitor (IC₅₀ = 688 μM) | Not specified | Not directly tested |
| Acyl-d-Homocysteine Thiolactones (e.g., Compound 12) [1] | Thiolactone headgroup, D-stereoisomer | Inhibitor (IC₅₀ = 171 μM) | Antagonistic/agonistic effects reported [1] | Not directly tested |
| Long-chain Unsubstituted Acyl-d-HSLs [1] | Long acyl chain (e.g., C10, C12), D-stereoisomer | Inhibitors (e.g., IC₅₀ = 11-57 μM) | Not specified | Not directly tested |
| 3-oxoacyl-chain AHLs [1] | 3-oxo substitution on acyl chain | Activators (e.g., EC₅₀ = 20-387 μM) | Not specified | Expected to promote biofilm (by analogy to Las system) [3] |
The Rhl system in P. aeruginosa is a key target for biofilm disruption. The following diagram illustrates its native function and how the analogs listed above can interfere with it.
As the diagram shows, the native pathway involves signal synthesis by RhlI and gene activation by the RhlR-C4-HSL complex. Promising analogs act primarily by inhibiting the RhlI synthase, thereby preventing the production of the native C4-HSL signal and disrupting communication [1].
The data in the summary table primarily comes from established in vitro enzymatic and bacterial assays.
Source: The quantitative data (IC₅₀/EC₅₀ values) for RhlI modulation were determined using a spectrophotometric enzymatic assay [1].
Procedure: This assay measures the initial rate of the native C4-HSL synthesis reaction by RhlI. The reaction release a co-product that reduces a redox dye (DCPIP), causing a measurable color change. The rate of this change is proportional to RhlI activity. Inhibitors or activators are added at varying concentrations to calculate their IC₅₀ or EC₅₀ values [1].
Purpose: To assess the activity of compounds on the complete QS system and its phenotypic outcomes, such as biofilm formation or virulence factor production.
Common Models: This involves using bacterial bioreporter strains or wild-type P. aeruginosa in standard biofilm assays (e.g., crystal violet staining in microtiter plates). The effect of an analog is measured by its ability to reduce biofilm biomass or the production of specific virulence factors like pyocyanin or elastase [3] [4].
The search for effective C4-HSL analogs is part of a broader "anti-virulence" strategy. The goal is to disarm the pathogen rather than kill it, which may reduce the selective pressure for developing antibiotic resistance [3] [5].
C4-HSL, or N-butanoyl-L-homoserine lactone, is one of the primary autoinducer molecules in P. aeruginosa's complex, hierarchical quorum sensing network [1]. The diagram below illustrates how this system integrates environmental cues with virulence factor production.
Diagram: Hierarchical and Compensatory Quorum Sensing Networks in P. aeruginosa. The Rhl system, activated by C4-HSL, is central to virulence regulation and can be activated by the Iqs system when the Las system is compromised [2] [1].
The RhlR-C4-HSL complex directly controls the expression of numerous virulence genes. The table below summarizes key virulence factors regulated by C4-HSL and supporting experimental data.
| Virulence Factor | Function/Role in Pathogenesis | Experimental Evidence & Impact of C4-HSL Disruption |
|---|---|---|
| Pyocyanin [2] [3] | Blue-green phenazine toxin; damages host tissues and disrupts immune function. | Clinical isolates deficient in C4-HSL production show abolished or significantly reduced pyocyanin production [3]. |
| Rhamnolipids [4] [5] | Glycolipid biosurfactants; involved in biofilm maintenance and immune cell cytotoxicity. | Mutations that increase C4-HSL signaling (e.g., mexEFoprN deletion) elevate rhlA gene expression and rhamnolipid production, enhancing swarming motility and in vivo virulence [4]. |
| Elastase (LasB) [2] [3] | Zinc metalloprotease; degrades host elastin, collagen, and key immune proteins. | C4-HSL deficient clinical isolates show markedly reduced elastase activity [3]. |
| Cytotoxic Lectin (LecA/PA-IL) [2] | Galactose-specific lectin; contributes to biofilm formation and cytotoxicity. | Expression is RhlR/C4-HSL dependent. An mvaT mutant showed enhanced lecA expression, which could be advanced by adding exogenous C4-HSL [2]. |
| Biofilm Formation [5] | Structured community of bacteria encased in a matrix; confers high antibiotic resistance. | DNA aptamers that sequester C4-HSL reduced biofilm formation by about two-thirds, demonstrating its critical role in biofilm development [5]. |
Researchers use specific methods to validate the role of C4-HSL in virulence. The workflow below outlines a genetic mutant construction and analysis process, while the table summarizes key techniques.
Diagram: Workflow for Validating C4-HSL Function via Genetic Mutants. This approach directly links the rhlI gene and C4-HSL molecule to observed phenotypes [3] [6].
| Method Category | Specific Techniques | Key Application & Outcome |
|---|---|---|
| Genetic Manipulation | Construction of isogenic rhlI and rhlR mutant strains; Complementation studies [3] [6]. | Establishes a direct causal link between the Rhl system and virulence. Loss of function in mutants confirms C4-HSL's role. |
| Chemical Inhibition & Quantification | Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) [7]; Use of sub-inhibitory antibiotics (e.g., Azithromycin) [6]; C4-HSL-specific DNA aptamers [5]. | Precisely measures AHL concentration in cultures or clinical samples [7]. Azithromycin at 2 µg/mL was shown to strongly repress C4-HSL secretion and reduce virulence [6]. Aptamers sequester C4-HSL, inhibiting biofilm formation [5]. |
| Phenotypic Assays | Quantification of pyocyanin (acid extraction/HCL) [3]; Elastase activity assays (elastin-Congo red) [3]; Biofilm formation assays (crystal violet) [5]. | Provides quantitative, functional readouts of virulence factor production in mutant vs. wild-type strains. |
The validated role of C4-HSL makes the Rhl system an attractive target for anti-virulence strategies, an approach that may slow the development of antibiotic resistance.